4-(Benzyloxy)-N-methyl-2-pyrimidinamine
Description
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Properties
IUPAC Name |
N-methyl-4-phenylmethoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-13-12-14-8-7-11(15-12)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFRAYUPDAVQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine
[1]
Chemical Identity & Core Parameters[2][3][4][5][6][7]
4-(Benzyloxy)-N-methyl-2-pyrimidinamine is a heterobifunctional pyrimidine scaffold. Its structure combines a lipophilic benzyl ether moiety at the C4 position and a polar methylamino group at the C2 position. This specific substitution pattern renders it a versatile pharmacophore, often employed as a hinge-binding motif in ATP-competitive kinase inhibitors.
| Parameter | Technical Specification |
| IUPAC Name | N-Methyl-4-(phenylmethoxy)pyrimidin-2-amine |
| CAS Registry Number | 927803-74-5 |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| SMILES | CNC1=NC=CC(OCC2=CC=CC=C2)=N1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂; Insoluble in H₂O |
| pKa (Predicted) | ~4.5 (Pyrimidine N1), ~13.5 (Amine) |
Synthetic Strategy & Protocols
The synthesis of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine relies on the differential electrophilicity of the C2 and C4 positions on the pyrimidine ring. The C4 position is significantly more reactive toward nucleophilic aromatic substitution (
Retrosynthetic Analysis
The most robust route utilizes 2,4-dichloropyrimidine as the starting material. The sequence requires strict regiocontrol:
-
C4-Selective Alkoxylation: Displacement of the C4-chloride by benzyl alcohol.
-
C2-Amination: Displacement of the C2-chloride by methylamine.
Figure 1: Step-wise synthetic pathway highlighting the regioselective displacement strategy.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(Benzyloxy)-2-chloropyrimidine
Rationale: The C4-Cl is displaced preferentially. Using 1.0 equivalent of benzyl alcohol is critical to prevent bis-substitution.
-
Reagents: 2,4-Dichloropyrimidine (10.0 g, 67.1 mmol), Benzyl alcohol (7.25 g, 67.1 mmol), Potassium Carbonate (
, 13.9 g, 100 mmol). -
Solvent: Anhydrous DMF (100 mL).
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine in DMF under
atmosphere. -
Add
followed by the dropwise addition of Benzyl alcohol at 0°C. -
Allow the mixture to warm to room temperature and stir for 1 hour, then heat to 60°C for 4 hours.
-
Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of starting material (
) and formation of the mono-substituted product ( ). -
Workup: Pour into ice water (500 mL). The product typically precipitates as a white solid. Filter, wash with water, and dry in vacuo.[1]
-
Yield: Expect 85-90%.
-
Step 2: Synthesis of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine
Rationale: The remaining C2-Cl is less reactive and requires a stronger nucleophile (methylamine) and higher thermal energy.
-
Reagents: 4-(Benzyloxy)-2-chloropyrimidine (5.0 g, 22.6 mmol), Methylamine (2.0 M in THF, 34 mL, 68 mmol).
-
Solvent: Ethanol (20 mL) or sealed tube with THF.
-
Procedure:
-
Place the intermediate in a pressure vessel (sealed tube).
-
Add Methylamine solution.
-
Heat to 90°C for 12 hours. The reaction may develop pressure; use appropriate safety shielding.[2]
-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine.
-
Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography (0-5% MeOH in DCM).
-
Yield: Expect 75-85%.
-
Analytical Characterization
Validating the structure requires confirming the presence of the benzyl ether and the N-methyl group, and ensuring the correct isomer (2-amino-4-benzyloxy vs 4-amino-2-benzyloxy) was formed.
| Method | Expected Signal / Characteristic | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.05 (d, 1H, H6) | Characteristic pyrimidine doublet; deshielded. |
| δ 7.30-7.45 (m, 5H, Ph) | Benzyl aromatic protons. | |
| δ 6.90 (br s, 1H, NH) | Exchangeable amine proton. | |
| δ 6.05 (d, 1H, H5) | Pyrimidine H5; shielded by alkoxy group. | |
| δ 5.35 (s, 2H, O-CH₂) | Benzylic methylene singlet. | |
| δ 2.80 (d, 3H, N-CH₃) | Methyl doublet (couples to NH). | |
| LC-MS | [M+H]⁺ = 216.1 | Consistent with Formula C₁₂H₁₃N₃O. |
| HPLC Purity | >98% | Required for biological assay usage. |
Applications in Drug Discovery
This molecule serves as a "privileged scaffold" in kinase inhibitor design. The 2-amino-pyrimidine core mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinase enzymes.
Structural Activity Relationship (SAR) Logic
-
N-Methyl Group: Often positioned to project into the solvent front or interact with the gatekeeper residue, improving solubility compared to a naked amine.
-
Benzyloxy Group: Occupies the hydrophobic back pocket (selectivity pocket) of the kinase. The benzyl ring can be substituted (e.g., with halogens or sulfones) to tune potency against specific targets like ALK , EGFR , or CDK .
Figure 2: Pharmacophore mapping of the molecule within a typical kinase ATP-binding site.
References
- Synthesis of 2,4-Dichloropyrimidine Derivatives: Journal of Heterocyclic Chemistry. Regioselective nucleophilic substitution of 2,4-dichloropyrimidine.
-
Kinase Inhibitor Scaffolds : Traxler, P., et al. "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 1996. Link
-
Chemical Database Entry : PubChem Compound Summary for 2,4-Dichloropyrimidine derivatives and analogs. Link
- CAS Registry: 927803-74-5 entry, American Chemical Society.
An In-depth Technical Guide to 4-(Benzyloxy)-N-methyl-2-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-N-methyl-2-pyrimidinamine is a substituted pyrimidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore, present in numerous FDA-approved drugs, and is known for its ability to interact with a wide range of biological targets.[1][2] This guide provides a comprehensive overview of the available technical information for 4-(Benzyloxy)-N-methyl-2-pyrimidinamine, including its chemical properties, a proposed synthetic route based on established methodologies, and its potential applications in drug development, particularly in the context of kinase inhibition.
Chemical Properties and Identification
| Property | Value | Source |
| CAS Number | 927803-74-5 | [3] |
| Molecular Formula | C₁₂H₁₃N₃O | [3] |
| Molecular Weight | 215.25 g/mol | [3] |
| IUPAC Name | 4-(Benzyloxy)-N-methylpyrimidin-2-amine | N/A |
| SMILES | CNC1=NC=CC(OCC2=CC=CC=C2)=N1 | [3] |
Proposed Synthesis of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine
Synthetic Workflow Overview
Sources
Technical Guide: 2-Amino-4-Benzyloxypyrimidine Derivatives in Medicinal Chemistry
Executive Summary
The 2-amino-4-benzyloxypyrimidine scaffold represents a critical class of "suicide inhibitors" designed to target O6-alkylguanine-DNA alkyltransferase (MGMT) . These derivatives function as pseudosubstrates, transferring their benzyl group to the active site cysteine of MGMT, thereby irreversibly inactivating the repair protein. This mechanism is pivotal in oncology to overcome resistance to alkylating agents like temozolomide (TMZ) and carmustine (BCNU).
Unlike their purine predecessors (e.g., O6-benzylguanine), pyrimidine derivatives offer superior physicochemical properties, including enhanced solubility and tunable pharmacokinetics, making them a cornerstone in the development of chemosensitizers.
Part 1: Mechanism of Action & Biological Rationale
The MGMT Resistance Problem
Alkylating agents induce cytotoxicity primarily by methylating the O6-position of guanine in DNA (
-
The Antagonist: MGMT is a DNA repair protein that directly removes this methyl group, restoring guanine and preventing cell death.
-
The Solution: 2-amino-4-benzyloxypyrimidine derivatives mimic the
-alkylguanine lesion.
Mechanism: Suicide Inactivation
These small molecules act as pseudosubstrates . The reaction kinetics follow a specific pathway where the inhibitor enters the MGMT active site, and the benzyl group is nucleophilically attacked by the thiolate anion of Cys145 .
Key Mechanistic Steps:
-
Recognition: The 2-amino group and pyrimidine ring nitrogens form hydrogen bonds within the active site, mimicking the guanine base.
-
Transfer: The sulfur atom of Cys145 attacks the benzylic carbon.
-
Inactivation: The benzyl group is covalently transferred to the enzyme (S-benzylation), and the 2-amino-4-hydroxypyrimidine (isocytosine) byproduct is released.
-
Ubiquitination: The benzylated MGMT protein unfolds, is recognized by the ubiquitin-proteasome system, and is degraded.
Figure 1: Mechanism of MGMT inactivation by 2-amino-4-benzyloxypyrimidine derivatives.
Part 2: Synthetic Architecture
The synthesis of 2-amino-4-benzyloxypyrimidines requires precise control over regioselectivity. The pyrimidine ring possesses multiple nucleophilic sites (N1, N3, exocyclic
Route A: Nucleophilic Aromatic Substitution ( ) – The Gold Standard
The most reliable method involves the displacement of a leaving group at the 4-position of the pyrimidine ring by a benzyl alkoxide.
-
Starting Material: 2-amino-4-chloropyrimidine (or 2-amino-4,6-dichloropyrimidine).[2]
-
Reagent: Benzyl alcohol + Strong Base (NaH, KOtBu) or NaOH/Phase Transfer Catalyst.
-
Solvent: Polar aprotic (DMF, DMSO, NMP) to enhance the nucleophilicity of the alkoxide.
-
Mechanism: The electronegative ring nitrogens activate the C4 position for nucleophilic attack. The amino group at C2 is electron-donating but does not deactivate the ring sufficiently to prevent substitution at C4.
Route B: O-Alkylation of Isocytosine – The Regioselectivity Challenge
Direct alkylation of 2-amino-4-hydroxypyrimidine (isocytosine) with benzyl halides often yields the N-alkylated isomer (lactam) as the major product due to the thermodynamic stability of the amide-like tautomer.
-
To favor O-alkylation:
-
Silver Salts: Use
in benzene/toluene. The silver coordinates to the nitrogen, blocking it and forcing reaction at the oxygen (O-alkylation). -
Mitsunobu Reaction:
/ DIAD with benzyl alcohol can favor the O-ether, though yields vary.
-
Figure 2: Synthetic pathways contrasting the reliable SNAr route vs. the regioselective challenges of direct alkylation.
Part 3: Medicinal Chemistry & SAR[3][4][5][6]
The optimization of this scaffold focuses on three regions: the Pyrimidine Core, the Benzyl Ring, and the Linker.
Structure-Activity Relationship (SAR) Table
| Structural Region | Modification | Effect on Activity / PK |
| C2-Amino Group | Unsubstituted ( | Essential. Required for H-bonding to MGMT active site residues (mimics Guanine N2). Alkylation here drastically reduces potency. |
| C4-Linker | Oxygen (Ether) | Optimal. Provides correct geometry for benzyl transfer. |
| C4-Linker | Nitrogen (Amine) | Loss of Activity. N-benzyl derivatives are stable and do not transfer the benzyl group; they may act as competitive inhibitors but not suicide substrates. |
| Benzyl Ring | Para-substitution (e.g., | Modulates Reactivity. Electron-withdrawing groups can accelerate the transfer rate but may increase lipophilicity. |
| Benzyl Ring | Ortho-substitution | Steric Clash. Often reduces binding affinity due to steric hindrance in the active site pocket. |
| C5-Position | Electron-Withdrawing ( | Potency Booster. Groups like nitro or nitroso at C5 increase the electrophilicity of the C4 center, facilitating the leaving group departure of the pyrimidine ring. |
| C6-Position | Small Alkyl / Aryl | Solubility Handle. Can be used to tune solubility, but bulky groups may interfere with binding. |
Key Insight: Purine-to-Pyrimidine Scaffold Hopping
The transition from O6-benzylguanine (O6-BG) to 2-amino-4-benzyloxypyrimidine is a classic example of scaffold hopping.
-
O6-BG: High potency (
), but poor water solubility limits formulation. -
Pyrimidine Analog: Retains the H-bonding face (N1, C2-NH2) and the reactive benzyl ether. The removal of the imidazole ring reduces molecular weight and allows for substitution patterns (e.g., at C5/C6) that improve aqueous solubility without sacrificing the "warhead" mechanism.
Part 4: Experimental Protocols
Protocol 4.1: Synthesis of 2-Amino-4-benzyloxypyrimidine (SNAr Method)
This protocol utilizes the displacement of chloride, ensuring high regioselectivity for the O-isomer.
Reagents:
-
2-Amino-4-chloropyrimidine (1.0 eq)
-
Benzyl alcohol (1.2 eq)
-
Potassium tert-butoxide (KOtBu) (1.5 eq) or Sodium Hydride (NaH) (1.2 eq)
-
Anhydrous THF or DMF
Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve Benzyl alcohol (12 mmol) in anhydrous THF (20 mL).
-
Deprotonation: Cool to 0°C. Add KOtBu (15 mmol) portion-wise. Stir for 30 minutes to generate the alkoxide.
-
Addition: Add 2-Amino-4-chloropyrimidine (10 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting chloride should disappear.
-
Workup: Quench with saturated
solution. Extract with EtOAc (3x).[3][4] Wash combined organics with water and brine. Dry over . -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic singlet for the benzylic
(~5.3 ppm) and the pyrimidine protons. -
UV Shift: The O-alkylated product typically shows a hypsochromic shift compared to the N-alkylated isomer.
-
Protocol 4.2: MGMT Inactivation Assay
To verify biological activity.
-
Incubation: Incubate HT29 (human colon cancer) cell extracts with varying concentrations of the test compound (0.01 – 100
) for 30 minutes at 37°C. -
Substrate Addition: Add
-labeled methylated DNA substrate (containing -[ ]methylguanine). -
Reaction: Incubate for 30 minutes.
-
Quantification: Precipitate DNA with acid. Recover the protein fraction (which now contains the transferred
-methyl group on the MGMT protein). Measure radioactivity via liquid scintillation counting. -
Calculation: Determine the
(concentration required to reduce MGMT activity by 50%).
References
-
Moschel, R. C., et al. (1995). "8-Substituted O6-benzylguanine, substituted 6(4)-(benzyloxy)pyrimidine, and related derivatives as inactivators of human O6-alkylguanine-DNA alkyltransferase."[5] Journal of Medicinal Chemistry, 38(2), 359-365.[5] Link
-
Pegg, A. E. (2000). "Repair of O(6)-alkylguanine by alkyltransferases." Mutation Research, 462(2-3), 83-100. Link
-
Wurtz, N. R., et al. (2018).[6] "Potent Triazolopyridine Myeloperoxidase Inhibitors." ACS Medicinal Chemistry Letters, 9(12), 1175-1180.[6] (Validating pyrimidine synthesis methodologies). Link
-
Singh, K., et al. (2012). "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity." European Journal of Medicinal Chemistry, 53, 254-263. Link
-
Qureshi, F., et al. (2022). "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives." Saudi Journal of Biological Sciences, 29(1), 103423. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Nitrobenzyloxycarbonyl Derivatives of O6-Benzylguanine as Hypoxia-Activated Prodrug Inhibitors of O6-Alkylguanine-DNA Alkyltransferase (AGT) which Produces Resistance to Agents Targeting the O-6 Position of DNA Guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Biological Activity of N-Methyl-2-Aminopyrimidine Scaffolds
This guide provides an in-depth technical analysis of the N-methyl-2-aminopyrimidine scaffold, a privileged structural motif in medicinal chemistry. It focuses on its application in kinase inhibition, antifungal therapeutics, and biofilm modulation, synthesizing data from recent pharmacological studies and structural biology.
Technical Guide & Whitepaper
Executive Summary
The N-methyl-2-aminopyrimidine scaffold (specifically N-methylpyrimidin-2-amine) represents a critical modification of the classical 2-aminopyrimidine pharmacophore. While the parent 2-aminopyrimidine is a ubiquitous "hinge-binding" motif in kinase inhibitors (mimicking the adenine ring of ATP), the N-methylated variant introduces unique steric and physicochemical properties. This modification is strategically employed to modulate hydrogen bonding patterns, improve lipophilicity, and induce specific conformational constraints, thereby enhancing selectivity against targets like Protein Kinase C (PKC) in fungi and various oncogenic kinases in humans.
Chemical Architecture & Mechanistic Pharmacology
The Hinge-Binding Paradigm
In the context of kinase inhibition, the 2-aminopyrimidine moiety typically functions as a bidentate hydrogen bond anchor.
-
Acceptor: The pyrimidine ring nitrogen (N1).[1]
-
Donor: The exocyclic amino group (C2-NH).
Impact of N-Methylation: Methylation of the exocyclic amine (forming a -NHMe group) retains one hydrogen bond donor while introducing a hydrophobic methyl group. This has three critical effects:
-
Steric Clash/Fit: The methyl group can probe small hydrophobic pockets within the ATP-binding site (often the "solvent-exposed" region or specific gatekeeper residues), potentially improving selectivity over other kinases.
-
Solubility & Permeability: The addition of the methyl group increases lipophilicity (LogP) and can improve membrane permeability compared to the primary amine.
-
Conformational Lock: The steric bulk of the methyl group can restrict the rotation of the C2-N bond, pre-organizing the molecule into a bioactive conformation.
Structural Activity Relationship (SAR) Logic
The biological activity of this scaffold is highly sensitive to substitution patterns on the pyrimidine ring.
| Position | Common Modification | Biological Impact |
| N-Methyl (Exocyclic) | -CH3 | Modulates H-bond donor capability; improves lipophilicity; restricts conformation. |
| C4 / C6 | Aryl / Heteroaryl groups | Extends into the kinase "specificity pocket"; critical for potency. |
| C5 | Halogens (F, Cl), Alkyl | Modulates electronic properties of the ring; influences metabolic stability. |
Therapeutic Applications
Antifungal Activity (Targeting PKC)
Recent studies identify N-methyl-2-aminopyrimidine derivatives as potent inhibitors of Protein Kinase C (PKC) in filamentous fungi.
-
Case Study: Compound Z-705
-
Mechanism: Z-705 specifically inhibits fungal PKC, a central regulator of the Cell Wall Integrity (CWI) signaling pathway.
-
Pathway Logic: Inhibition of PKC prevents the activation of the downstream MAPK cascade (Mpk1), leading to downregulated glucan synthase expression (e.g., AGS1), defective cell wall construction, and fungal cell death.
-
Selectivity: The scaffold demonstrates selectivity for fungal PKC isoforms over human counterparts, reducing host toxicity.
-
Oncology (Kinase Inhibition)
The scaffold is a core component in the design of inhibitors for:
-
Janus Kinases (JAK): 2-aminopyrimidine derivatives are explored for myeloproliferative neoplasms.
-
Cyclin-Dependent Kinases (CDK): The scaffold mimics the purine ring of ATP, blocking cell cycle progression.
-
VEGFR-2: Bicyclic derivatives containing this core inhibit angiogenesis.
Biofilm Modulation
N-methyl-2-aminopyrimidines have emerged as non-toxic modulators of bacterial biofilms (e.g., S. aureus, MRSA). Unlike traditional antibiotics that kill bacteria, these compounds often disrupt the signaling pathways required for biofilm maintenance, rendering bacteria susceptible to host immune clearance or conventional antibiotics.
Visualization of Signaling & SAR
Fungal Cell Wall Integrity Pathway (Target of Z-705)
The following diagram illustrates the signaling cascade inhibited by N-methyl-2-aminopyrimidine derivatives in fungi.
Caption: The Cell Wall Integrity (CWI) pathway in fungi. N-methyl-2-aminopyrimidine scaffolds inhibit PKC, preventing cell wall repair.
Synthesis Workflow
The synthesis of the core scaffold is typically achieved via Nucleophilic Aromatic Substitution (SNAr).
Caption: General SNAr synthesis route for N-methyl-2-aminopyrimidine from 2-chloropyrimidine.
Experimental Protocols
Chemical Synthesis of N-Methyl-2-Aminopyrimidine
This protocol describes the standard preparation via nucleophilic displacement.
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Methylamine (2.0 M in THF or aqueous solution, 3.0 eq)
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3) (2.0 eq)
-
Solvent: Ethanol (EtOH) or DMF.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidine (e.g., 500 mg) in Ethanol (10 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Dropwise add the Methylamine solution.
-
Base: Add Triethylamine to scavenge the generated HCl.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (System: 50% Ethyl Acetate/Hexane).
-
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes) to yield the pure N-methyl-2-aminopyrimidine.
In Vitro Kinase Inhibition Assay (Generic Protocol)
To validate biological activity against a target kinase (e.g., PKC or CDK).
Methodology:
-
Reagents: Recombinant Kinase, Peptide Substrate, ATP (10 µM), Test Compound (N-methyl-2-aminopyrimidine derivative), Kinase Buffer.
-
Preparation: Prepare a serial dilution of the test compound in DMSO (final DMSO concentration < 1%).
-
Incubation: Mix Kinase, Substrate, and Compound in a 384-well plate. Incubate for 10 minutes at room temperature.
-
Initiation: Add ATP to initiate the reaction. Incubate for 60 minutes at 30°C.
-
Detection: Use a luminescent ADP-detection system (e.g., ADP-Glo). Add reagent to deplete remaining ATP, then add detection reagent to convert ADP to light.
-
Analysis: Measure luminescence. Plot RLU (Relative Light Units) vs. Log[Compound] to calculate IC50 using non-linear regression (Sigmoidal dose-response).
Data Summary: Comparative Activity
The following table summarizes the impact of N-methylation on biological parameters compared to the unsubstituted parent.
| Feature | 2-Aminopyrimidine (Parent) | N-Methyl-2-Aminopyrimidine |
| H-Bond Donors | 2 (-NH2) | 1 (-NHMe) |
| H-Bond Acceptors | 3 (Ring N1, N3) | 3 (Ring N1, N3) |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate (Improved Permeability) |
| Binding Mode | Classic Hinge Binder | Hinge Binder + Hydrophobic Fit |
| Primary Utility | Broad Kinase Inhibition | Selectivity Optimization / Antifungal |
References
-
Novel 2-aminopyrimidine carbamates as potent and orally active inhibitors of Lck: synthesis, SAR, and in vivo antiinflammatory activity. Source: Journal of Medicinal Chemistry (2006).[2] URL:[Link]
-
Novel Antifungal Compound Z-705 Specifically Inhibits Protein Kinase C of Filamentous Fungi. Source: Applied and Environmental Microbiology (2019).[3] URL:[Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Source: Molecules (2022).[2][4] URL:[Link]
-
2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Source: Chemical Biology & Drug Design (2014).[5] URL:[Link]
-
Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors. Source: Journal of Medicinal Chemistry (2023). URL:[Link]
Sources
LogP and hydrophobicity of 4-benzyloxy-substituted pyrimidines
An In-Depth Technical Guide to the LogP and Hydrophobicity of 4-Benzyloxy-Substituted Pyrimidines
Abstract
Lipophilicity, a critical physicochemical parameter, profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] The partition coefficient (LogP) is the most widely used metric for quantifying this property, guiding medicinal chemists in the optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[4] This guide provides a comprehensive exploration of the hydrophobicity of 4-benzyloxy-substituted pyrimidines, a chemical scaffold of significant interest in drug discovery. We delve into the structural rationale for their lipophilic character, present detailed protocols for both experimental determination and computational prediction of LogP, and offer insights into the structure-hydrophobicity relationships that govern this important class of molecules.
Introduction: The Central Role of Hydrophobicity in Drug Design
The journey of a drug molecule from administration to its biological target is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—is paramount.[5] A compound's lipophilicity dictates its ability to permeate biological membranes, influences its binding to plasma proteins, and affects its susceptibility to metabolic enzymes.[1][2]
An optimal balance of hydrophilicity and lipophilicity is crucial for therapeutic success. While sufficient lipophilicity is required for membrane passage and target engagement, excessive hydrophobicity can lead to poor aqueous solubility, rapid metabolism, and off-target toxicity.[1] Studies suggest that an optimal LogP range for achieving favorable bioavailability often lies between 0 and 3.[1] Therefore, the precise measurement and prediction of lipophilicity, quantified as LogP (the logarithm of the partition coefficient between n-octanol and water), is a cornerstone of modern drug discovery.[3][4]
Pyrimidines, six-membered aromatic heterocycles, are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[6][7][8] The introduction of a 4-benzyloxy substituent creates a class of compounds with significant therapeutic potential but also introduces a substantial hydrophobic moiety that requires careful characterization and modulation. This guide provides the necessary theoretical framework and practical methodologies for researchers working with this chemical series.
Structural Considerations: The Impact of the 4-Benzyloxy Moiety
The pyrimidine ring itself is a relatively polar entity. However, its physicochemical properties and biological activity are highly dependent on the nature of its substituents.[7][9] The introduction of a benzyloxy group (-O-CH₂-Ph) at the 4-position dramatically alters the molecule's character.
-
Inherent Hydrophobicity: The benzyl group is inherently nonpolar and bulky, contributing significantly to the overall lipophilicity of the molecule. This substituent is expected to drive the LogP value higher compared to simpler 4-substituted pyrimidines (e.g., 4-amino or 4-hydroxy).
-
Structure-Activity Relationship (SAR): In many pyrimidine-based drug discovery programs, hydrophobic substituents at the 4- and 6-positions are explored to enhance binding affinity with the target protein, often by occupying a hydrophobic pocket in the binding site.[10][11][12] SAR studies have shown that replacing a benzyl moiety with other hydrophobic groups can be well-tolerated and even enhance activity.[6][10]
-
Modulation of Hydrophobicity: The phenyl ring of the benzyloxy group provides a convenient handle for fine-tuning LogP. The addition of various substituents (e.g., halogens, alkyl, or alkoxy groups) to this ring allows for systematic modification of the compound's hydrophobicity without altering the core pyrimidine scaffold.
Synthesis of 4-Benzyloxy-Substituted Pyrimidines
A common and effective method for synthesizing this class of compounds is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 4-halopyrimidine (most commonly, 4-chloropyrimidine) with a corresponding benzyl alcohol in the presence of a base.
Generalized Synthetic Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the 4-chloropyrimidine derivative (1.0 eq) in a suitable aprotic polar solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq), portion-wise to the solution at 0 °C. This deprotonates the benzyl alcohol to form the more nucleophilic alkoxide.
-
Nucleophile Addition: Add the desired benzyl alcohol or substituted benzyl alcohol (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until completion as monitored by Thin-Layer Chromatography (TLC). Gentle heating may be required for less reactive substrates.[13]
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 4-benzyloxy-substituted pyrimidine.
Alternative multi-component reaction strategies, such as the Biginelli reaction using benzyloxy benzaldehydes, have also been employed to generate related pyrimidine structures.[14]
Methodologies for LogP Determination
The accurate determination of LogP is critical. Both experimental and computational methods are employed, each with distinct advantages and limitations.
Experimental Determination
A. The Shake-Flask Method: The Gold Standard
The shake-flask method directly measures the partitioning of a compound between n-octanol and water and is considered the benchmark for LogP determination.[15][16]
-
Principle: A known amount of the compound is dissolved in a biphasic system of pre-saturated n-octanol and an aqueous buffer (typically phosphate buffer at pH 7.4 to mimic physiological conditions, in which case the measurement is for LogD).[15] After vigorous mixing to allow the system to reach equilibrium, the phases are separated, and the concentration of the compound in each phase is measured. The ratio of these concentrations gives the partition coefficient.[17]
Detailed Experimental Protocol: Shake-Flask Method
-
Phase Saturation: Prepare a sufficient quantity of n-octanol saturated with aqueous buffer (pH 7.4) and aqueous buffer saturated with n-octanol by mixing them vigorously for 24 hours and allowing them to separate.[15]
-
Stock Solution: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[15]
-
Partitioning: In a glass vial, combine a known volume of the saturated n-octanol and saturated aqueous buffer (e.g., 1 mL of each). Spike this with a small volume of the compound's stock solution to a final concentration within the linear range of the analytical method.[17]
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 15-30 minutes to achieve a clean separation of the two phases.
-
Analysis: Carefully withdraw a precise aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[18]
-
Calculation: Calculate the partition coefficient (P) or distribution coefficient (D) using the formula:
-
P or D = [Concentration]octanol / [Concentration]aqueous
-
LogP or LogD = log₁₀(P or D)
-
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a high-throughput alternative to the shake-flask method.[19][20] It is an indirect method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[21]
-
Principle: The logarithm of the capacity factor (log k) of a compound, which is derived from its retention time, is linearly correlated with its LogP.[22] By running a series of calibration standards with known LogP values, a standard curve can be generated. The LogP of an unknown compound can then be determined by measuring its retention time under the same conditions and interpolating from the calibration curve.[20][23]
Detailed Experimental Protocol: RP-HPLC Method
-
System Setup: Use a C18 reversed-phase column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[22]
-
Calibration Standards: Prepare solutions of 5-10 reference compounds with accurately known LogP values that span the expected range of the test compounds.
-
Standard Curve Generation:
-
Inject each reference standard onto the HPLC system and record its retention time (tR).
-
Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard: k = (tR - t₀) / t₀.
-
Plot the known LogP values of the standards against their calculated log k values. Perform a linear regression to obtain the equation of the line (y = mx + c).[20]
-
-
Sample Analysis: Inject the 4-benzyloxy-substituted pyrimidine test compound using the identical chromatographic conditions.
-
LogP Determination: Measure the retention time (tR) of the test compound, calculate its log k value, and use the regression equation from the standard curve to determine its LogP.
Caption: Experimental workflows for LogP determination.
Computational Prediction
In silico LogP prediction is an invaluable tool for triaging virtual compounds before committing resources to synthesis.[24][25] These methods use the 2D structure of a molecule to calculate its LogP based on various algorithms.
-
Fragment-Based Methods: These algorithms, like the one used in Molinspiration's miLogP, dissect a molecule into a set of predefined fragments. The final LogP is calculated by summing the known hydrophobicity contributions of each fragment, along with correction factors for intramolecular interactions.[26][27]
-
Atom-Based Methods: These approaches, such as ALOGPS, assign a lipophilicity contribution to each atom based on its type and environment. The total LogP is the sum of these atomic contributions.[28][29]
-
Property-Based Methods: These more complex methods calculate LogP based on whole-molecule properties derived from quantum mechanical calculations, such as polarizability and partial atomic charges.[30][31]
Caption: Logical flow of in silico LogP prediction.
Table 1: Selected Freely Available Online LogP Prediction Tools
| Tool Name | Underlying Methodology | URL |
|---|---|---|
| ALOGPS 2.1 | Atom-based; E-state indices and neural networks[28][29] | [Link] |
| Molinspiration | Group contribution (Fragment-based)[26] | [Link] |
| SwissADME | Consensus prediction (includes XLOGP3, WLOGP, etc.)[18] | [Link] |
Data Interpretation: Structure-Hydrophobicity Relationships
To illustrate the impact of substitution on the benzyloxy ring, let's consider a hypothetical dataset for a series of 4-(substituted-benzyloxy)-pyrimidines.
Table 2: Hypothetical LogP Data for a 4-Benzyloxy-Substituted Pyrimidine Series
| Compound ID | Substituent (R) | Experimental LogP (Shake-Flask) | Experimental LogP (RP-HPLC) | Predicted LogP (ALOGPS) |
|---|---|---|---|---|
| 1 | -H | 3.10 | 3.15 | 3.05 |
| 2 | 4-Cl | 3.85 | 3.91 | 3.78 |
| 3 | 4-F | 3.38 | 3.42 | 3.31 |
| 4 | 4-OCH₃ | 3.05 | 3.11 | 2.99 |
| 5 | 4-NO₂ | 3.25 | 3.30 | 3.18 |
| 6 | 4-CH₃ | 3.55 | 3.62 | 3.49 |
Analysis:
-
Baseline Hydrophobicity: The parent compound 1 (-H) exhibits a significant LogP of ~3.1, confirming the strong hydrophobic contribution of the 4-benzyloxy moiety.
-
Effect of Halogens: The addition of a chlorine atom (2 ) substantially increases LogP by ~0.75 units. This is expected, as halogens are lipophilic. Fluorine (3 ), being less lipophilic than chlorine, provides a smaller increase.
-
Electron-Donating Groups: Anisole-like substituent -OCH₃ (4 ) slightly decreases the LogP relative to the parent compound, likely due to the polarity of the ether oxygen. The alkyl -CH₃ group (6 ), being purely hydrophobic, increases the LogP.
-
Electron-Withdrawing Groups: The polar nitro group (-NO₂) (5 ) increases LogP relative to the parent. While the group itself is polar, its strong electron-withdrawing nature can influence the overall electron distribution of the aromatic ring, leading to a net increase in lipophilicity in this context.
Caption: General strategies for modulating LogP.
Conclusion and Future Perspectives
The 4-benzyloxy substituent imparts significant hydrophobicity to the pyrimidine scaffold, a critical factor that must be carefully managed in drug design. This guide has outlined the rationale behind this property and provided detailed, actionable protocols for its quantification using both gold-standard experimental methods and rapid in silico predictions.
The data clearly show that the lipophilicity of this molecular series can be systematically tuned by modifying the substitution pattern on the pendent benzyl ring. This provides a powerful tool for medicinal chemists to optimize the ADMET profile of lead compounds.
Future work in this area should focus on building robust QSAR models that can more accurately predict the LogP of novel derivatives. Furthermore, for compounds bearing ionizable groups, a thorough investigation of the distribution coefficient (LogD) across a range of physiological pH values will be essential for accurately predicting their behavior in vivo.
References
-
AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
-
Cambridge MedChem Consulting. LogP/D. [Link]
-
Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]
-
Al-Ostath, A. I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5673. [Link]
-
Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]
-
Ràfols, C., et al. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Talanta, 177, 24-32. [Link]
-
Li, Y., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2699-2716. [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]
-
Yamagami, C., et al. (2002). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Bioorganic & Medicinal Chemistry, 10(12), 4045-4053. [Link]
-
CompuDrug. PrologP. [Link]
-
The Journal of Medical Investigation. (2005). Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). [Link]
-
ECETOC. Assessment of Reverse-Phase Chromatographic Methods for Determining n-Octanol/Water Partition Coefficients. [Link]
-
Li, Y., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2699–2716. [Link]
-
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]
-
Giebułtowicz, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2097. [Link]
-
Virtual Computational Chemistry Laboratory. Application of Associative Neural Networks for Prediction of Lipophilicity in ALOGPS 2.1 program. [Link]
-
Pharmacy Education. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
Zhang, X., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. bioRxiv. [Link]
-
Molinspiration. logP - octanol-water partition coefficient calculation. [Link]
-
Mukherjee, A. K., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 154-165. [Link]
-
Drăgan, M. C., & Vlase, G. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Revista de Chimie, 63(8), 779-783. [Link]
-
Mohebat, R., et al. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega, 7(50), 46793-46803. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Kim, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(17), 3183. [Link]
-
Mohebat, R., et al. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega, 7(50), 46793–46803. [Link]
-
ResearchGate. (2022). Multicomponent synthesis of dihydropyrimidinones from benzyloxy benzaldehydes 1a–c, 1,3‐diones 2a–g, and urea 3. [Link]
-
Ali, M. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1489728. [Link]
-
Tetko, I. V. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(10), 1478-1481. [Link]
-
Butler, J. M., & KalSNER, C. S. (2019). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. Journal of Pharmacy and Pharmacology, 71(4), 463-482. [Link]
-
Bailey, D., et al. (2009). On the hydrophobicity of peptides: comparing empirical predictions of peptide log P values. Peptides, 30(11), 2007-2011. [Link]
-
Young, D. C. (2009). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. Computational Approach to Drug Design, 12-29. [Link]
-
Gangjee, A., et al. (2011). The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. Journal of Medicinal Chemistry, 54(21), 7564-7578. [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. The influence of lipophilicity in drug discovery and design. | Sigma-Aldrich [sigmaaldrich.com]
- 4. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. diposit.ub.edu [diposit.ub.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ecetoc.org [ecetoc.org]
- 24. PrologP | www.compudrug.com [compudrug.com]
- 25. acdlabs.com [acdlabs.com]
- 26. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 27. cmst.eu [cmst.eu]
- 28. Lipophilicity and Aqeous Solubility Calculation Software [vcclab.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Safety & Handling Guide: 4-(Benzyloxy)-N-methyl-2-pyrimidinamine
Introduction & Scope
In the high-stakes environment of early-phase drug discovery, 4-(Benzyloxy)-N-methyl-2-pyrimidinamine (CAS: 927803-74-5) serves as a critical scaffold, often utilized in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical intermediates. Unlike commoditized reagents, data for this specific intermediate is often sparse in public repositories.
This guide moves beyond the static limitations of a standard SDS. It integrates regulatory safety parameters with field-proven handling protocols, designed to ensure both operator safety and experimental integrity. It is written for the bench scientist who must not only handle the compound safely but also validate its identity and purity in real-time.
Chemical Identity & Technical Specifications
| Parameter | Specification |
| Chemical Name | 4-(Benzyloxy)-N-methyl-2-pyrimidinamine |
| Synonyms | N-methyl-4-(phenylmethoxy)pyrimidin-2-amine; 4-Benzyloxy-2-(methylamino)pyrimidine |
| CAS Number | 927803-74-5 |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| SMILES | CNC1=NC=CC(OCC2=CC=CC=C2)=N1 |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Hazard Identification & Risk Assessment (GHS)
While specific toxicological data (LD50) for this exact CAS is limited, structural-activity relationship (SAR) analysis with analogous aminopyrimidines dictates a WARNING classification. The benzyloxy motif adds lipophilicity, potentially increasing dermal absorption compared to bare pyrimidines.
GHS Classification (29 CFR 1910.1200 / EU CLP)
-
Signal Word: WARNING
-
Pictogram: Exclamation Mark (GHS07)
| Hazard Code | Hazard Statement | Mechanistic Insight |
| H302 | Harmful if swallowed. | Pyrimidine antimetabolite potential; likely interferes with nucleotide synthesis pathways if ingested systemically. |
| H315 | Causes skin irritation. | Basic amine functionality (pKa ~4-5) can disrupt the stratum corneum pH balance, leading to dermatitis. |
| H319 | Causes serious eye irritation.[1] | Direct chemical insult to corneal epithelium; mechanical abrasion from micro-crystals is also a risk. |
| H335 | May cause respiratory irritation. | Fine particulates can trigger mucosal inflammation in the upper respiratory tract. |
Precautionary Strategy
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]
Safe Handling, Engineering Controls & PPE
Engineering Controls: The Primary Barrier
Do not handle this compound on an open bench.
-
Containment: Use a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Weighing: Use an analytical balance inside the hood or a vented balance enclosure. If static is an issue, use an ionizing bar, as pyrimidine derivatives often carry significant static charge, leading to aerosolization.
Personal Protective Equipment (PPE) Matrix
| Zone | Equipment | Technical Justification |
| Hand Protection | Nitrile (Double Gloving) | Standard nitrile (0.11 mm) provides splash protection. For prolonged handling (>30 mins), use a laminate inner glove (e.g., Silver Shield) as aromatic amines can permeate nitrile over time. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient for powders that can become airborne. Goggles seal the orbital area. |
| Respiratory | N95 or P100 (if outside hood) | Only required if engineering controls fail or during spill cleanup. |
| Body | Lab Coat (Tyvek preferred) | Tyvek provides better particulate hold-out than cotton, preventing "dusting" of personal clothing. |
Emergency Response Protocols
Spill Response Decision Tree
-
Minor Spill (<5g):
-
Don double nitrile gloves and N95 mask.
-
Cover spill with wet paper towels (to prevent dust).
-
Wipe up and place in a dedicated solid waste container.
-
Clean surface with 10% bleach solution (oxidizes the amine), followed by water.
-
-
Major Spill (>5g): Evacuate area, allow dust to settle, and contact EHS.
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes. Critical: Lift eyelids to ensure removal of trapped particulates.
-
Skin Contact: Wash with soap and water. Do not use alcohol or solvents (DMSO, Acetone), as they will act as a vehicle, driving the compound deeper into the dermis.
Stability, Reactivity & Storage
-
Storage Conditions: Store at 2–8°C (Refrigerate). Keep container tightly closed under an inert atmosphere (Argon/Nitrogen) if possible.
-
Stability: Stable under recommended storage. Hygroscopic tendencies are common in aminopyrimidines.
-
Incompatible Materials:
-
Strong Oxidizing Agents: Reaction may be vigorous.
-
Acids: Will form salts; protonation of the pyrimidine nitrogen or the exocyclic amine.
-
Acid Chlorides/Anhydrides: Will acylate the amine.
-
Experimental Protocol: Quality Control & Validation
Since specific physical constants (like exact Melting Point) may vary by synthesis batch or polymorph, you must establish a Self-Validating System for this material.
Protocol: Identity & Purity Verification
Objective: Confirm identity and exclude degradation (hydrolysis of benzyl ether or oxidation of amine) before use in critical assays.
-
Visual Inspection: Check for discoloration. Pure compound should be white to off-white. Yellowing indicates oxidation.
-
LC-MS Screen:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Expectation: Single peak at [M+H]⁺ = 216.1.
-
Impurity Flag: Look for mass 126 (loss of benzyl group) or dimers.
-
-
¹H-NMR Validation (DMSO-d₆):
-
Diagnostic Peak 1: Benzylic CH₂ protons (Singlet, ~5.3 ppm).
-
Diagnostic Peak 2: N-Methyl protons (Doublet/Singlet, ~2.8–3.0 ppm).
-
Diagnostic Peak 3: Pyrimidine ring protons (Doublets, aromatic region).
-
Visualizations
Diagram 1: Safe Handling & Weighing Workflow
This workflow minimizes exposure risk during the most critical step: transfer and weighing.
Caption: Step-by-step logic for minimizing particulate exposure during weighing.
Diagram 2: Structure-Hazard Relationship
Visualizing why this molecule requires specific precautions.
Caption: SAR analysis linking chemical structure to specific safety risks.
References
-
PubChem. Compound Summary for CID 520084 (Analog: 4-(Benzyloxy)pyridin-2-amine). National Library of Medicine (US). Accessed February 27, 2026. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
Sources
Strategic Sourcing and Validation of Pyrimidine Scaffolds: The Case of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine
[1][2]
Content Type: Technical Whitepaper & Sourcing Guide Target Audience: Medicinal Chemists, CMC Leads, and Procurement Scientists Subject CAS: 927803-74-5 (Primary isomer reference)[1]
Executive Summary: The Scaffold and the Strategy
4-(Benzyloxy)-N-methyl-2-pyrimidinamine (CAS 927803-74-5) is a critical heterocyclic intermediate employed primarily in the synthesis of kinase inhibitors (e.g., PKC, JAK, or CDK families).[2][1] It serves as a masked form of N-methyl-4-aminopyrimidin-2-one or a precursor to 2,4-diaminopyrimidine pharmacophores.[2][1]
For drug development professionals, sourcing this material is not merely a purchasing transaction; it is a quality assurance challenge. The synthesis of 2,4-disubstituted pyrimidines is prone to regioisomeric heterogeneity . A vendor supplying the wrong regioisomer (2-benzyloxy-4-methylaminopyrimidine) can derail a medicinal chemistry campaign for weeks.[2][1]
This guide outlines the commercial landscape for this molecule while establishing a rigorous technical framework to validate the material before it enters your workflow.
Chemical Profile and Critical Quality Attributes (CQAs)
Before engaging suppliers, one must understand the molecule's intrinsic vulnerabilities.
| Property | Specification | Technical Note |
| Chemical Name | 4-(Benzyloxy)-N-methylpyrimidin-2-amine | IUPAC |
| CAS Number | 927803-74-5 | Verify against structure; do not rely solely on name.[2][1] |
| Molecular Formula | C₁₂H₁₃N₃O | MW: 215.25 g/mol |
| Key Functionality | C4-Benzyloxy (Protecting Group) | Removal via hydrogenolysis (H₂/Pd) yields the tautomeric 4-pyrimidinone.[2][1] |
| Key Functionality | C2-Methylamine (Handle) | Nucleophilic handle for further functionalization.[2][1] |
| Major Impurity A | Regioisomer | 2-(Benzyloxy)-N-methylpyrimidin-4-amine.[2][1] |
| Major Impurity B | Hydrolysis Product | 2-(Methylamino)pyrimidin-4(3H)-one (Result of benzyl loss).[2][1] |
| Storage | 2-8°C, Inert Atmosphere | Amine is prone to oxidation; Benzyl ether is acid-sensitive.[2][1] |
The Synthesis-Purity Nexus[1][2]
To audit a supplier, you must understand how they made the compound. The industrial route dictates the impurity profile.
The standard synthesis involves a Sequential Nucleophilic Aromatic Substitution (SₙAr) on 2,4-dichloropyrimidine.
If a supplier reverses this order or fails to control temperature/stoichiometry, you will receive the wrong isomer or bis-substituted byproducts.[1]
Visualization: Synthetic Pathway & Risk Points[1]
Caption: Figure 1. SₙAr pathway analysis. The green path represents the kinetic preference required to generate the correct regioisomer (CAS 927803-74-5).[2][1]
Commercial Supplier Landscape
Suppliers for this intermediate fall into three tiers.[1] Your choice depends on the development phase.
Tier 1: Validated Catalog Suppliers (Gram Scale)
Best for: Analytical standards, hit-to-lead screening.[2][1]
-
BLD Pharm: Holds stock of CAS 927803-74-5.[1][3] Known for reliable heterocyclic inventory.[1]
-
Enamine: Likely holds the building block in their "REAL" database or stock.[1] Excellent for analog expansion (e.g., varying the N-alkyl group).
-
Combi-Blocks: Often the most cost-effective for 1g–10g quantities with decent NMR data provided.[1]
Tier 2: Bulk & Custom Synthesis (Kilogram Scale)
Best for: GLP Tox studies, Pilot plant runs.
-
WuXi AppTec / Sta Pharmaceutical: High reliability for scaling SₙAr chemistry without losing regioselectivity.[1]
-
Pharmablock: Specializes in difficult saturated and heterocyclic building blocks.[2][1]
Tier 3: Aggregators (Use with Caution)[1]
-
MolPort / eMolecules: These are search engines, not manufacturers. They will route you to Tier 1/2 suppliers but may introduce lead-time delays.[2][1]
Sourcing Directive: Always request a specific Batch COA and, if possible, the Route of Synthesis (ROS) statement to confirm the order of addition (Benzyl alcohol first, then Methylamine).
Technical Validation Protocol (Incoming QC)
Do not trust the label. Upon receipt of the material, execute the following "Self-Validating" protocol.
A. HPLC Purity & Identity Method
Standard reverse-phase conditions are sufficient, but gradient slope is critical to separate regioisomers.[2][1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine bonds).
-
Acceptance Criteria: Purity > 97% (AUC). No single impurity > 1%.[1]
B. 1H-NMR Regioisomer Confirmation (The "Fingerprint")
This is the only way to definitively prove you have the 2-amino-4-benzyloxy isomer and not the 4-amino-2-benzyloxy isomer without X-ray crystallography.[2][1]
-
Solvent: DMSO-d₆.
-
Diagnostic Peak 1 (Benzyl): Singlet (~2H) around 5.3–5.4 ppm .
-
Diagnostic Peak 2 (N-Methyl): Doublet (coupling to NH) around 2.8–2.9 ppm .[1] If it appears as a singlet, exchange is happening (wet solvent).
-
Diagnostic Peak 3 (Pyrimidine C5-H): This proton is shielded by the electron-donating groups.[1] Look for a doublet around 6.0–6.2 ppm .[1]
-
NOESY Experiment (Gold Standard): If in doubt, run a 1D-NOESY. Irradiate the N-Methyl group.[2][1]
Visualization: QC Decision Tree
Caption: Figure 2. Incoming Quality Control (IQC) workflow to prevent regioisomer contamination in downstream chemistry.
Synthetic Utility & Handling[1][5]
Deprotection Strategy
The benzyl group is robust to basic conditions (e.g., alkylation of the N-methyl amine) but is removed to reveal the pyrimidinone:[2]
-
Method: H₂ (1 atm), 10% Pd/C, Methanol/THF.
-
Note: The product, N-methyl-4-hydroxypyrimidin-2-amine, is highly polar and may require reverse-phase isolation or immediate use in the next step.[2][1]
Stability Warning
Avoid storing this material in acidic solutions (e.g., HCl in Dioxane) for prolonged periods before reaction, as the benzyl ether can cleave prematurely, leading to the precipitation of the insoluble pyrimidinone.
References
-
PubChem. "Compound Summary: 4-(Benzyloxy)-N-methylpyrimidin-2-amine (CID 520084)."[1] National Library of Medicine.[1] [Link][2]
- Barvian, M. et al. "Pyrimidinediamine inhibitors of the tyrosine kinase Syk: Discovery, SAR, and binding mode." Bioorganic & Medicinal Chemistry Letters, 2005. (Context on 2,4-diaminopyrimidine synthesis regioselectivity).
-
MDPI. "Regioselective Nucleophilic Aromatic Substitution... 2,4-dichloroquinazoline precursors."[2][1][4][5] Molecules, 2024.[5] [Link] (Mechanistic grounding for SₙAr selectivity on pyrimidines).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 49826-70-2|4-(Benzyloxy)pyridine|BLD Pharm [bldpharm.com]
- 3. 927803-74-5|4-(Benzyloxy)-N-methylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 4. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Protocol for nucleophilic substitution of 2-chloro-4-(benzyloxy)pyrimidine with methylamine
Executive Summary & Strategic Rationale
This application note details the protocol for synthesizing 4-(benzyloxy)-N-methylpyrimidin-2-amine via the nucleophilic substitution of 2-chloro-4-(benzyloxy)pyrimidine .
In medicinal chemistry, particularly within the kinase inhibitor space (e.g., analogs of Pazopanib or Brigatinib), the 2-aminopyrimidine core is a "privileged scaffold." The specific challenge in this transformation is regiocontrol . While 2,4-dichloropyrimidines typically undergo substitution at the C4 position first due to steric and electronic factors, the presence of the C4-benzyloxy group in the starting material fundamentally alters the electrophilicity of the ring.
Mechanistic Insight: The C4-benzyloxy group acts as an electron-donating substituent via resonance (
Reaction Mechanism & Pathway Analysis
The reaction proceeds via a classical
Figure 1: Mechanistic Pathway (S_NAr)
Caption: The reaction trajectory favors C2-attack due to the leaving group ability (Cl > OBn) and the electronic deactivation of C4 by the alkoxy group.
Experimental Protocol
Materials & Equipment
| Reagent/Equipment | Specification | Role |
| 2-chloro-4-(benzyloxy)pyrimidine | >97% Purity | Substrate |
| Methylamine | 2.0 M in THF or 33% in EtOH | Nucleophile |
| Triethylamine (TEA) | Anhydrous, >99% | Base (HCl Scavenger) |
| Solvent | THF (Tetrahydrofuran) or Ethanol | Reaction Medium |
| Reaction Vessel | Sealed Pressure Tube (Glass) | Containment |
Critical Process Parameters (CPPs)
-
Stoichiometry: A minimum of 1.2 eq of methylamine is required for conversion. However, we recommend 2.5 - 3.0 eq to drive kinetics and prevent bis-substitution (though unlikely here) or stalling.
-
Temperature: The reaction is typically conducted at 60°C – 80°C .[1] Methylamine is volatile (b.p. -6°C); essentially all reactions involving MeNH2 must be performed in a sealed pressure vessel to maintain stoichiometry in the liquid phase.
-
Base: While excess methylamine can act as the base, adding an auxiliary base like TEA (1.5 eq) is atom-economical and prevents the formation of methylamine hydrochloride salts which can complicate workup.
Step-by-Step Procedure
Step 1: Preparation Charge a 50 mL pressure tube with a magnetic stir bar. Add 2-chloro-4-(benzyloxy)pyrimidine (1.0 g, 4.53 mmol).
Step 2: Solvation Add THF (10 mL). Stir until the solid is completely dissolved. Note: Ethanol is a viable green alternative, but THF often simplifies the subsequent aqueous workup.
Step 3: Nucleophile Addition Cool the solution to 0°C (ice bath) to minimize methylamine off-gassing during addition. Add Triethylamine (0.95 mL, 6.8 mmol, 1.5 eq). Add Methylamine (2.0 M in THF) (6.8 mL, 13.6 mmol, 3.0 eq) dropwise.
Step 4: Reaction Seal the pressure tube tightly. Remove from the ice bath and heat to 70°C in an oil bath or heating block. Stir vigorously for 4–6 hours .
Step 5: Monitoring (Self-Validation) Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
-
Starting Material R_f: ~0.6
-
Product R_f: ~0.3 (more polar due to amine)
-
Target Mass: [M+H]+ = 216.1
Step 6: Workup
Cool the vessel to room temperature, then to 0°C before opening (releases residual pressure).
Concentrate the mixture under reduced pressure to remove volatiles (THF, excess MeNH2).
Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL) .
Dry the organic layer over anhydrous
Step 7: Purification The crude material is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO2, gradient 0-40% EtOAc/Hexanes).
Figure 2: Operational Workflow
Caption: Operational workflow for the synthesis, emphasizing the critical QC checkpoint before workup.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Loss of Methylamine (leakage) | Ensure pressure tube seal is intact; use Teflon tape. Increase MeNH2 equivalents to 5.0 eq. |
| By-product: Hydrolysis (OH) | Water in solvent/reagents | Use anhydrous THF. Ensure TEA is dry. Hydroxide competes with amine. |
| By-product: Benzyl cleavage | Excessive Temperature/Acid | Do not exceed 100°C. Ensure the reaction remains basic (pH > 9). Avoid Lewis acids. |
| Precipitate in reaction | Formation of TEA·HCl salts | This is normal. Filter off salts during workup or dissolve them during the aqueous wash step. |
References & Authoritative Grounding
-
Organic Syntheses Procedure for Aminopyrimidines:
-
Regioselectivity in Pyrimidines:
-
Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
-
Relevance: Discusses the electronic factors (LUMO coefficients) governing C2 vs C4 attack. Confirms that electron-donating groups at C4 deactivate that position, directing substitution to C2.
-
Source:J. Org. Chem.2006 , 71, 5, 2164–2167.
-
URL:[Link]
-
-
Microwave Assisted Synthesis (Alternative Method):
-
Commercial Validation:
-
Title: 4-(Benzyloxy)-N-methylpyrimidin-2-amine Product Page.
-
Relevance: Confirms the stability and existence of the target molecule as a standard building block.
-
Source: BLD Pharm.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Aminopyrimidines: A Guide to Benzyl Group Protection Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Aminopyrimidines and the Necessity of Protection
Aminopyrimidines are a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of therapeutic agents.[1] Their prevalence in pharmaceuticals stems from the pyrimidine ring's ability to engage in hydrogen bonding and dipole-dipole interactions, facilitating strong binding to biological targets.[1] The synthesis of complex, highly functionalized aminopyrimidine derivatives, however, presents a significant challenge due to the presence of multiple reactive nitrogen atoms. Direct functionalization is often hampered by issues of regioselectivity and over-alkylation, necessitating a robust protecting group strategy to achieve the desired molecular architecture.[2]
The benzyl (Bn) group is a widely employed protecting group for amines in organic synthesis, valued for its stability across a broad spectrum of reaction conditions and its relatively straightforward removal.[3][4] This guide provides an in-depth exploration of benzyl group protection strategies specifically tailored for aminopyrimidine synthesis, offering detailed protocols, mechanistic insights, and troubleshooting advice to navigate the complexities of these transformations.
The Challenge of Regioselectivity in Aminopyrimidine Alkylation
The primary hurdle in the N-alkylation of aminopyrimidines is the competition between multiple nucleophilic sites: the exocyclic amino group and the endocyclic ring nitrogens. The ring nitrogens are often more basic and nucleophilic, which can lead to a mixture of N-exo and N-endo alkylated isomers that are challenging to separate.[2] Furthermore, the desired mono-alkylated product can undergo subsequent alkylation, leading to di- or even tri-alkylated byproducts, particularly under harsh conditions.[2]
Caption: Competing pathways in aminopyrimidine alkylation.
Strategic selection of the benzylation method is therefore paramount to steer the reaction towards the desired exocyclic N-benzylated product.
Benzyl Protection of Aminopyrimidines: Methodologies and Protocols
Two primary strategies have proven effective for the selective N-benzylation of the exocyclic amino group of aminopyrimidines: direct alkylation under controlled conditions and reductive amination.
Direct Benzylation with Benzyl Halides
Direct alkylation using benzyl bromide or chloride in the presence of a base is a common method for N-benzylation.[5] However, to mitigate the aforementioned regioselectivity and over-alkylation issues, careful control of stoichiometry and reaction conditions is crucial.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like sodium hydride (NaH) are often preferred to ensure complete deprotonation of the exocyclic amine, enhancing its nucleophilicity relative to the endocyclic nitrogens. Weaker bases like potassium carbonate (K2CO3) can also be effective, particularly with more reactive aminopyrimidines.
-
Stoichiometry: Using the aminopyrimidine as the excess reagent or carefully controlling the stoichiometry of the benzyl halide (1.0-1.2 equivalents) can help minimize over-alkylation.[2]
-
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the SN2 reaction.
Experimental Protocol: Direct N-Benzylation of 4-Amino-2,6-disubstituted Pyrimidines
This protocol is adapted from a procedure for the N-alkylation of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines and can be generalized for other substituted aminopyrimidines.[6]
-
Reaction Setup: To a solution of the 4-aminopyrimidine derivative (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol, 1.5 equiv).
-
Reagent Addition: Add benzyl bromide (1.1 mmol, 1.1 equiv) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reductive Amination: A More Selective Approach
Reductive amination is a highly reliable method for the selective N-alkylation of primary amines and serves as an excellent strategy to avoid the regioselectivity issues inherent in direct alkylation.[2][7] This two-step, one-pot process involves the formation of an intermediate imine between the aminopyrimidine and benzaldehyde, followed by its in-situ reduction.
Causality Behind Experimental Choices:
-
Imine Formation: The initial condensation between the exocyclic primary amine and benzaldehyde is typically favored over reaction with the endocyclic nitrogens.
-
Reducing Agent: A mild reducing agent that selectively reduces the imine in the presence of the pyrimidine ring and the aldehyde is required. Sodium triacetoxyborohydride (NaBH(OAc)3) is a common choice for this transformation. Formic acid can also serve as both a solvent and a reducing agent in the Eschweiler-Clarke reaction.[2]
Caption: Workflow for selective N-benzylation via reductive amination.
Experimental Protocol: Reductive Amination of 2-Aminopyrimidine with Benzaldehyde
This protocol is adapted from a general method for the N-alkylation of 2-aminopyrimidines using formic acid.[2]
-
Reaction Setup: In a round-bottom flask, combine 2-aminopyrimidine (1.0 mmol) and benzaldehyde (1.1 mmol, 1.1 equiv).
-
Reagent Addition: Add formic acid (5 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo. Purify the crude product by column chromatography.
Deprotection of N-Benzylaminopyrimidines
The removal of the benzyl group is a critical final step. Catalytic hydrogenolysis is the most common and often cleanest method for N-debenzylation.[3][5]
Catalytic Hydrogenolysis
This method involves the cleavage of the C-N bond using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[3] A key consideration in the context of aminopyrimidine synthesis is the potential for reduction of the pyrimidine ring itself under harsh hydrogenation conditions.[8][9] Therefore, mild and efficient conditions are essential.
Causality Behind Experimental Choices:
-
Catalyst: 10% Pd/C is the standard catalyst for this transformation.[10] For substrates where the pyrimidine ring is sensitive to reduction, a less active catalyst or the addition of a catalyst modifier may be necessary. The use of a mixed catalyst system, such as Pd/C with niobic acid-on-carbon, has been shown to facilitate the deprotection under milder conditions, potentially preserving the pyrimidine ring's integrity.[11]
-
Hydrogen Source: Hydrogen gas, typically at atmospheric pressure (balloon), is commonly used. For substrates sensitive to hydrogenation, catalytic transfer hydrogenation offers a milder alternative.[10][12][13]
-
Solvent: Alcoholic solvents like methanol or ethanol are standard. The addition of a small amount of acid (e.g., HCl or acetic acid) can prevent catalyst poisoning by the product amine and accelerate the reaction.
Experimental Protocol 1: Standard Hydrogenolysis using Pd/C and H2 Gas
This is a general protocol for N-debenzylation.[3]
-
Reaction Setup: To a solution of the N-benzylaminopyrimidine (1.0 mmol) in methanol (15 mL), add 10% Pd/C (10-20 mol% Pd).
-
Hydrogen Atmosphere: Seal the flask and carefully evacuate and backfill with hydrogen gas (from a balloon) three times.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected aminopyrimidine.
Experimental Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol offers a convenient alternative to using hydrogen gas.[10][12]
-
Reaction Setup: To a stirred suspension of the N-benzylaminopyrimidine (1.0 mmol) and 10% Pd/C (equal weight to the substrate) in methanol (15 mL), add anhydrous ammonium formate (5.0 mmol, 5.0 equiv) in one portion.
-
Reaction: Heat the reaction mixture to reflux and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Follow steps 5-7 from the standard hydrogenolysis protocol.
Data Summary
| Protection Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Direct Benzylation | Benzyl bromide, NaH or K2CO3 | DMF or THF, 60-80 °C | Simple procedure | Potential for poor regioselectivity and over-alkylation |
| Reductive Amination | Benzaldehyde, NaBH(OAc)3 or HCOOH | DCE or HCOOH, reflux | High regioselectivity for the exocyclic amine | Requires a carbonyl compound |
| Deprotection Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis (H2) | 10% Pd/C, H2 (balloon) | Methanol, room temperature | Clean reaction, high yield | Potential for pyrimidine ring reduction |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol, reflux | Avoids use of H2 gas, generally milder | May require heating |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in benzylation | Incomplete reaction or side product formation. | For direct alkylation, ensure anhydrous conditions and active base. For reductive amination, ensure the quality of the reducing agent. Consider increasing the reaction time or temperature cautiously. |
| Mixture of isomers in benzylation | Lack of regioselectivity in direct alkylation. | Switch to the reductive amination protocol for better control. If direct alkylation is necessary, screen different bases and solvents, and carefully control the stoichiometry of the benzyl halide. The use of specialized catalysts, such as iridium-based ones, can also promote exocyclic alkylation.[2] |
| Incomplete debenzylation | Inactive catalyst or insufficient hydrogen source. | Use fresh Pd/C catalyst. For hydrogenolysis with H2, ensure the system is properly purged. For transfer hydrogenation, use a larger excess of the hydrogen donor. The addition of a small amount of acid can sometimes overcome catalyst poisoning. |
| Reduction of pyrimidine ring | Hydrogenation conditions are too harsh. | Switch to catalytic transfer hydrogenation. Use a lower catalyst loading or a less active catalyst. Monitor the reaction closely and stop it as soon as the starting material is consumed. The use of a mixed catalyst system with niobic acid-on-carbon may allow for milder conditions.[11] |
Conclusion
The benzyl group is an effective and versatile protecting group for the amino functionality in aminopyrimidine synthesis. Successful implementation of benzyl protection strategies hinges on a clear understanding of the potential challenges, particularly regioselectivity and the stability of the pyrimidine ring during deprotection. By carefully selecting the appropriate benzylation and debenzylation methods and optimizing reaction conditions, researchers can effectively navigate these challenges to synthesize a wide array of complex aminopyrimidine-based molecules for drug discovery and development.
References
- BenchChem. (2025).
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley. [Link]
-
Scholars@Duke. (n.d.). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. [Link]
-
King's College London Library. (n.d.). Greene's protective groups in organic synthesis. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Semantic Scholar. [Link]
-
Victoria University of Wellington Library. (n.d.). Greene's protective groups in organic synthesis. [Link]
-
ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis: Fifth Edition. [Link]
-
Wiley Analytical Science. (n.d.). Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. [Link]
-
Zhang, J., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-955. [Link]
-
AvBaeyer. (2019, October 31). De-protection of N-Benzyl groups. Sciencemadness.org. [Link]
-
Kozlov, M., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. [Link]
-
Organic Chemistry Division, University of Southampton. (n.d.). Reductive Amination. [Link]
-
Materials Advances. (2023). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
-
Indian Academy of Sciences. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. [Link]
-
Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2234-2240. [Link]
-
Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 134-138. [Link]
-
ResearchGate. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]
-
Engelhard Corporation. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. [Link]
-
Kim, J., & Yoon, T. P. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal, 28(48), e202200877. [Link]
-
AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]
-
ResearchGate. (n.d.). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
CaltechAUTHORS. (2022, February 18). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]
-
Wang, N., et al. (2022, October 29). Selective Control in the Reductive Amination of Benzaldehyde Towards Corresponding Amines Over Cof Supported Pt, Pd, and Rh Catalysts. SSRN. [Link]
-
ChemRxiv. (2022, February 18). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]
-
PlumX. (n.d.). The catalytic hydrogenolysis of benzylamine derivatives. [Link]
-
ResearchGate. (n.d.). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. [Link]
-
ResearchGate. (n.d.). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. [Link]
-
ResearchGate. (n.d.). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e). [Link]
- Google Patents. (n.d.). EP0154122A1 - Method for the selective hydrogenation of pyrimidines containing chlorine ....
-
MDPI. (2024, August 21). Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2024, August 2). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 12. semanticscholar.org [semanticscholar.org]
- 13. sciencemadness.org [sciencemadness.org]
Introduction: The Significance of 2-Aminopyrimidines and the Need for Synthetic Acceleration
An Application Guide to the Rapid Synthesis of 4-Alkoxy-2-Aminopyrimidines via Microwave Irradiation
Substituted 2-aminopyrimidines are a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their diverse biological activities have led to their incorporation into drugs targeting a wide array of diseases, including kinase inhibitors for cancer therapy, antimicrobial compounds, and inhibitors of enzymes like β-glucuronidase and cyclin-dependent kinases (CDKs).[1][2][3] Specifically, the 4-alkoxy-2-aminopyrimidine moiety is a key pharmacophore in the design of potent and selective enzyme inhibitors.[4][5]
Traditional synthetic routes to these compounds often rely on conventional heating methods that necessitate long reaction times, high temperatures, and frequently result in modest yields and the formation of undesirable byproducts.[1] This can create a significant bottleneck in the drug discovery pipeline, where rapid synthesis and iteration of analogues are paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology to overcome these limitations.[6] By directly and efficiently heating the reaction mixture, MAOS dramatically accelerates reaction rates, often reducing synthesis times from hours or days to mere minutes, while simultaneously improving product yields and purity.[1][7][8]
This guide provides a detailed overview and actionable protocols for the microwave-assisted synthesis of 4-alkoxy-2-aminopyrimidines, designed for researchers and scientists in the field of drug development.
The Causality of Microwave Enhancement in Chemical Synthesis
The remarkable rate enhancements observed in microwave-assisted synthesis are not magic, but rather the result of a direct energy transfer mechanism fundamentally different from conventional heating.[7]
-
Conventional Heating: A vessel is heated from an external source (e.g., an oil bath). Heat is transferred via conduction through the vessel walls to the solvent and reactants. This process is slow, inefficient, and creates a significant temperature gradient, where the walls are hotter than the bulk of the solution.[7]
-
Microwave Heating: Microwave irradiation heats the reaction mixture directly and volumetrically. This "in-core" heating is primarily driven by two mechanisms:[1][7][9]
-
Dipolar Polarization: Polar molecules (like many organic solvents and reactants) possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves (typically at 2.45 GHz), these molecules attempt to align with the field. This constant reorientation causes intense molecular friction, which translates directly into thermal energy.[7][9]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalytic species), they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat.[1][9]
-
This direct coupling of energy leads to rapid, uniform heating throughout the reaction volume, often allowing temperatures to be reached that are far above the solvent's boiling point in sealed, pressurized vessels.[7] This superheating is a key factor in the dramatic acceleration of reaction kinetics, enabling difficult reactions to proceed efficiently and cleanly.[6][7]
Primary Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely used approach for synthesizing 4-alkoxy-2-aminopyrimidines is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically a 2-amino-4-chloropyrimidine derivative. The electron-withdrawing nature of the pyrimidine ring facilitates the attack of a nucleophile (the alkoxide), displacing the chloride leaving group.
Caption: SNAr pathway for 4-alkoxy-2-aminopyrimidine synthesis.
Detailed Application Protocol: Microwave-Assisted Synthesis of 4-Alkoxy-2-aminopyrimidines
This protocol describes a general procedure for the reaction of a 2-amino-4-chloropyrimidine with an alcohol in the presence of a base under microwave irradiation.
Materials and Equipment
-
Reactants: 2-amino-4-chloropyrimidine (or substituted analogue), desired alcohol (e.g., methanol, ethanol, propanol, benzyl alcohol), base (e.g., triethylamine, sodium hydride, potassium carbonate).
-
Solvent: Anhydrous propanol, N,N-Dimethylformamide (DMF), or another suitable high-boiling polar solvent.
-
Equipment:
-
Dedicated microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave).
-
Microwave process vials (10 mL or 20 mL) with snap caps or crimp seals.
-
Magnetic stir bars.
-
Standard laboratory glassware for workup.
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring.
-
Purification system (flash chromatography or recrystallization setup).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for microwave-assisted synthesis.
Step-by-Step Procedure
-
Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-amino-4-chloropyrimidine (e.g., 2 mmol, 1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous propanol (e.g., 2 mL) and stir to dissolve or suspend the starting material. Add the desired alcohol (2 mmol, 1.0 eq) followed by a suitable base such as triethylamine (4 mmol, 2.0 eq).[10]
-
Experimental Insight (Choice of Base): Triethylamine is often used as it is a non-nucleophilic organic base that can be easily removed. For less reactive alcohols, a stronger base like sodium hydride (NaH) may be required to pre-form the alkoxide, typically done at 0°C before microwave irradiation.
-
-
Vial Sealing: Securely seal the vial with a cap. Ensure the seal is tight to withstand the pressure generated at elevated temperatures.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters:
-
Monitoring and Completion: The reaction can be monitored by TLC to confirm the consumption of the starting material.[6][10]
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction mixture by adding saturated sodium bicarbonate solution or water. If a precipitate forms, it can be collected by filtration.[10] Alternatively, extract the product into an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[2]
Comparative Data: Microwave vs. Conventional Heating
The advantages of MAOS are most evident when compared directly with traditional methods. The synthesis of aminopyrimidine derivatives frequently shows dramatic improvements in both time and efficiency.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Reflux) | Reference(s) |
| Reaction Time | 5–30 minutes | 4–24 hours | [1][8][10] |
| Typical Yield | Good to Excellent (e.g., 70-95%) | Low to Good (e.g., 30-75%) | [1][8] |
| Temperature | 100-150 °C (Superheated) | 80-120 °C (Solvent Boiling Point) | [8][10] |
| Purity Profile | Often cleaner with fewer byproducts | Prone to side-product formation | [7] |
| Solvent Usage | Minimal; solvent-free is possible | Often requires larger volumes | [1][11] |
Conclusion
Microwave-assisted synthesis provides a powerful, efficient, and green chemistry approach for the rapid production of 4-alkoxy-2-aminopyrimidines.[1][12] By leveraging direct and uniform heating, this technology drastically reduces reaction times, often improves yields, and facilitates cleaner product formation compared to conventional methods.[1][6] The protocols and principles outlined in this guide offer a robust starting point for researchers to accelerate their discovery and development programs, enabling faster synthesis of novel compounds for biological evaluation.
References
- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents (US20060035913A1).
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS - UniTS. Available at: [Link]
- Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents (DE10249946B4).
-
An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. Available at: [Link]
-
Microwave-Assisted Synthesis of Aminopyrimidines | Request PDF. ResearchGate. Available at: [Link]
-
Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. ResearchGate. Available at: [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. Available at: [Link]
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Organic Chemistry Portal. Available at: [Link]
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation | Request PDF. ResearchGate. Available at: [Link]
-
Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Thieme Connect. Available at: [Link]
-
Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Derivatives. MDPI. Available at: [Link]
-
Microwave Multicomponent Synthesis. PMC - NIH. Available at: [Link]
-
4-Aryl/hetroaryl-2-aminopyridines/pyrimidines CDK9 inhibitors published by Novartis. Science.gov. Available at: [Link]
-
Microwave Assisted Synthesis (Advanced Organic Chemistry II) by Dr. Anand Chintakrindi. YouTube. Available at: [Link]
-
4-Aryl-5-cyano-2-aminopyrimidines as VEGF-R2 inhibitors: synthesis and biological evaluation. PubMed. Available at: [Link]
-
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. Available at: [Link]
-
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed. Available at: [Link]
-
Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing a sulfoxide moiety as anaplastic lymphoma kinase (ALK) inhibition agents. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines [academia.edu]
- 12. nanobioletters.com [nanobioletters.com]
Application Notes & Protocols: Selective O-Benzylation of N-Methyl-2-amino-4-hydroxypyrimidine
Abstract
This document provides a comprehensive guide to the O-benzylation of N-methyl-2-amino-4-hydroxypyrimidine, a critical transformation for synthesizing advanced intermediates in medicinal chemistry and drug development. The benzyl group serves as a versatile protecting group and a key structural motif in various pharmacologically active compounds. This guide delves into the underlying chemical principles, focusing on the Williamson ether synthesis, and addresses the challenge of regioselectivity in ambident pyrimidine systems. A detailed, field-proven protocol is provided, complete with characterization data, troubleshooting advice, and safety precautions to ensure reliable and reproducible execution.
Introduction: The Strategic Importance of O-Benzylated Pyrimidines
Pyrimidine derivatives are foundational scaffolds in a multitude of therapeutic agents, including antiviral and anticancer drugs.[1][2] The functionalization of the pyrimidine core is a key strategy for modulating biological activity, solubility, and metabolic stability. The 4-hydroxy group of N-methyl-2-amino-4-hydroxypyrimidine presents a strategic point for modification. Its conversion to a benzyl ether not only protects the hydroxyl group for subsequent reactions but can also introduce beneficial steric and electronic properties.[3][4]
This process, however, is not without its challenges. The starting material exists in tautomeric equilibrium (4-hydroxy vs. 4-pyrimidone) and is an ambident nucleophile, meaning alkylation can occur at either the oxygen (O-alkylation) or a ring nitrogen (N-alkylation).[5] Achieving high selectivity for the desired O-benzylated product is paramount and depends on a nuanced understanding of the reaction mechanism and careful control of experimental parameters. This guide focuses on the Williamson ether synthesis, a robust and widely adopted method for forming ethers, to achieve this selective transformation.[6][7]
Mechanistic Rationale: Achieving O-Selectivity
The selective O-benzylation of N-methyl-2-amino-4-hydroxypyrimidine is governed by the principles of the SN2 reaction mechanism within the framework of the Williamson ether synthesis.[7][8]
2.1. The Ambident Nucleophile Challenge
The N-methyl-2-amino-4-hydroxypyrimidine substrate can be deprotonated to form an ambident anion. This anion has two potential nucleophilic centers: the exocyclic oxygen atom and the ring nitrogen atom (N1). The regiochemical outcome (O- vs. N-alkylation) is highly sensitive to the reaction conditions.[5] Factors influencing this selectivity include:
-
Counter-ion: A less-associated, "free" anion, often achieved in polar aprotic solvents, tends to favor O-alkylation.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are excellent for SN2 reactions and help to solvate the cation, leaving the nucleophilic anion more reactive.[9]
-
Alkylating Agent: Benzyl bromide is a "soft" electrophile and, according to Hard-Soft Acid-Base (HSAB) theory, will preferentially react with the "softer" nucleophilic center. In this system, the exocyclic oxygen is the harder nucleophilic site, but kinetic control under SN2 conditions with a strong base and a reactive halide often favors the more accessible and readily formed alkoxide.
2.2. The Williamson Ether Synthesis Pathway
The reaction proceeds in two fundamental steps, as illustrated in the diagram below:
-
Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to quantitatively deprotonate the 4-hydroxyl group. This generates a sodium pyrimidinolate salt, which is a potent nucleophile.[8]
-
Nucleophilic Substitution (SN2): The resulting oxygen anion performs a backside attack on the benzylic carbon of benzyl bromide. This concerted step displaces the bromide leaving group, forming the C-O ether linkage and yielding the desired product, O-benzyl-N-methyl-2-amino-4-methoxypyrimidine.[7][10]
Caption: Reaction mechanism for O-benzylation.
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. Adjustments can be made as necessary, maintaining the stoichiometry.
3.1. Materials and Equipment
-
Reagents:
-
N-methyl-2-amino-4-hydroxypyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Silica gel for column chromatography
-
-
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Septa and needles/syringes
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm)
-
3.2. Reagent Stoichiometry
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| N-methyl-2-amino-4-hydroxypyrimidine | 125.13 | 626 | 5.0 | 1.0 |
| Sodium Hydride (60% disp.) | 24.00 (as NaH) | 220 | 5.5 | 1.1 |
| Benzyl Bromide | 171.04 | 941 (0.65 mL) | 5.5 | 1.1 |
| Anhydrous DMF | - | 25 mL | - | - |
3.3. Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Preparation: Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Add N-methyl-2-amino-4-hydroxypyrimidine (1.0 eq) to the flask, followed by anhydrous DMF (25 mL). Stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0°C using an ice-water bath. Carefully add sodium hydride (1.1 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0°C for 30 minutes. The solution may become a slurry.
-
Addition of Benzylating Agent: While maintaining the temperature at 0°C, add benzyl bromide (1.1 eq) dropwise via syringe over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 50% Ethyl Acetate in Hexanes). The product should have a higher Rf value than the starting material.
-
Work-up (Quenching): Once the reaction is complete, cool the flask back to 0°C and quench the reaction by the very slow, dropwise addition of 10 mL of cold water to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure O-benzylated product.
Characterization and Validation
The identity and purity of the synthesized O-benzyl-N-methyl-2-amino-4-methoxypyrimidine should be confirmed by standard analytical techniques.
| Analysis | Expected Observations |
| Appearance | White to off-white solid. |
| Yield | 75-90% (typical). |
| ¹H NMR (CDCl₃) | δ ~7.3-7.5 ppm (m, 5H): Phenyl protons of the benzyl group. δ ~5.4 ppm (s, 2H): Characteristic singlet for the benzylic methylene protons (-O-CH₂ -Ph).[11] δ ~3.0 ppm (s, 3H): N-methyl protons. Other pyrimidine and amine protons. |
| ¹³C NMR (CDCl₃) | δ ~127-137 ppm: Aromatic carbons of the benzyl group. δ ~70 ppm: Benzylic carbon (-O-C H₂-Ph). |
| Mass Spec (ESI+) | Calculated m/z for C₁₂H₁₃N₃O [M+H]⁺: 216.11. Found: 216.1. |
Safety and Handling Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere and in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Benzyl Bromide: A lachrymator and is corrosive. It is toxic and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation and contact with skin.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Handle in a fume hood and avoid skin contact.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Reaction | Inactive NaH (exposed to air/moisture). Wet solvent (DMF). | Use fresh NaH from a sealed container. Use freshly distilled or commercially available anhydrous DMF. |
| Recovery of Starting Material | Insufficient base or reaction time. | Ensure 1.1 equivalents of active NaH are used. Increase reaction time and monitor by TLC. |
| Presence of N-Alkylated Isomer | Reaction conditions favoring N-alkylation. | Ensure quantitative deprotonation with a strong base (NaH) in a polar aprotic solvent. Using K₂CO₃ might lead to more N-alkylation.[5] |
| Multiple Spots on TLC | Incomplete reaction or formation of side products. | Ensure the reaction goes to completion. If dibenzylation (on the amino group) is observed, consider protecting the 2-amino group prior to O-benzylation for complex syntheses. |
References
-
Gazivoda Kraljević, T., Petrović, M., Krištafor, S., Makuc, D., Plavec, J., Ross, T. L., Ametamey, S. M., & Raić-Malić, S. (2014). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 19(10), 15934–15957. [Link]
-
Tiwari, R., Mahasenan, K., & Samanta, S. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5545-5568. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Supporting Information - Direct Synthesis of Amides and Imines. [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]
-
Vaia. (2023). Pyrimidine: Definition, Structure & Synthesis. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Pearson. (n.d.). Williamson Ether Synthesis: Videos & Practice Problems. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Oligonucleotide Synthesis. [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
Li, H., Wang, Z., Huang, Y., Zhang, J., & Wang, J. (2018). Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. Molecules, 23(7), 1799. [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]
-
Hopkins, G. C., Jonak, J. P., Tieckelmann, H., & Minnemeyer, H. J. (1966). Alkylations of heterocyclic ambident anions. I. 2-hydroxypyrimidines. The Journal of Organic Chemistry, 31(12), 3969–3973. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
DergiPark. (n.d.). Theoretical and Spectroscopic Studies of (E)-3-Benzyl-4-((4- Isopropylbenzylidene)-Amino)-1-(Morpholinomethyl). [Link]
Sources
- 1. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. rsc.org [rsc.org]
Application Note & Protocols: 4-(Benzyloxy)-N-methyl-2-pyrimidinamine as a Versatile Scaffold for Heterocyclic Library Synthesis
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] This guide provides a detailed exploration of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine, a versatile and strategically designed building block for the efficient construction of diverse heterocyclic libraries. We will dissect the intrinsic reactivity of this molecule and provide detailed, field-proven protocols for its diversification through two primary strategic workflows: (1) Palladium-catalyzed cross-coupling reactions at the C5-position and (2) A deprotection-activation-substitution cascade at the C4-position. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for accelerated lead discovery.
Introduction: The Strategic Value of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine
The power of a building block lies not just in its structure, but in its latent reactivity and potential for controlled, multi-vector diversification. 4-(Benzyloxy)-N-methyl-2-pyrimidinamine has been strategically designed to offer multiple, orthogonal handles for chemical modification, making it an ideal starting point for library synthesis.
-
The Pyrimidine Core: An electron-deficient heteroaromatic system, the pyrimidine ring is a well-established pharmacophore known for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[1][3] Its presence is prominent in a wide array of approved drugs, from kinase inhibitors to antivirals.[3]
-
The C4-Benzyloxy Group: This is more than a simple substituent; it is a masked hydroxyl group. The benzyl ether is stable to a wide range of reaction conditions, including many palladium-catalyzed reactions, yet it can be selectively cleaved under reductive conditions (e.g., hydrogenolysis) to unmask a 4-hydroxypyrimidine (which exists in tautomeric equilibrium with the 4-pyrimidinone form).[4][5][6] This revealed hydroxyl/oxo group can then be converted into a leaving group (e.g., chloride, tosylate) to enable subsequent nucleophilic aromatic substitution (SNAr).
-
The C2-(N-methylamino) Group: This secondary amine provides a permanent hydrogen bond donor and can influence the physicochemical properties of the final compounds, such as solubility and membrane permeability. Its presence is integral to the core structure.
-
The C5 Position: As an unsubstituted carbon on an electron-deficient ring, the C5-position is primed for initial functionalization, most commonly via electrophilic halogenation. This installs a handle for modern cross-coupling chemistry, serving as the primary entry point for diversification.
This multi-faceted design allows for a logical and efficient approach to library synthesis, as detailed in the following sections.
Strategic Overview for Library Diversification
Two principal, high-yield strategic pathways can be employed to generate vast libraries from this single building block. The choice of strategy depends on the desired final scaffold and the nature of the diversity elements to be introduced.
Caption: High-level overview of the two primary diversification strategies.
Strategy 1: Diversification at the C5-Position
This strategy leverages the reactivity of the C5-position, first by installing a halogen handle and then using that handle as a linchpin for palladium-catalyzed cross-coupling reactions. This approach is ideal for introducing aryl, heteroaryl, alkyl, and amino substituents to the pyrimidine core.
Protocol 3.1: Electrophilic Halogenation at C5
Causality: The pyrimidine ring is electron-deficient, which deactivates it towards most electrophilic aromatic substitution. However, the C5 position is the most electron-rich carbon and is susceptible to halogenation under forcing conditions, often requiring an acidic solvent to activate the halogenating agent. N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are effective reagents for this transformation.
Step-by-Step Protocol (C5-Bromination):
-
To a solution of 4-(benzyloxy)-N-methyl-2-pyrimidinamine (1.0 eq) in chloroform (0.2 M), add N-bromosuccinimide (NBS, 1.1 eq).
-
Stir the mixture at 60 °C and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield 5-bromo-4-(benzyloxy)-N-methyl-2-pyrimidinamine.
Protocol 3.2: C5-Arylation via Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples an organoboron species with an organic halide.[7] For electron-deficient heterocycles like pyrimidines, the choice of a sufficiently active palladium catalyst and an appropriate base is crucial to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[8][9][10]
Step-by-Step Protocol:
-
In an oven-dried Schlenk flask, combine 5-bromo-4-(benzyloxy)-N-methyl-2-pyrimidinamine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring by LC-MS.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash column chromatography to yield the C5-arylated product.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ | Provides a good balance of activity and stability for coupling with electron-deficient heterocycles. |
| Base | K₂CO₃ (or Cs₂CO₃) | A moderately strong base sufficient to facilitate the transmetalation step without degrading sensitive substrates. |
| Solvent | Dioxane/Water | The aqueous component aids in dissolving the inorganic base and facilitates the transmetalation step. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle, especially the rate-limiting oxidative addition. |
Protocol 3.3: C5-Amination via Buchwald-Hartwig Cross-Coupling
Causality: The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[11] This reaction is highly dependent on the choice of ligand, which modulates the reactivity of the palladium center. For electron-deficient heteroaryl chlorides or bromides, sterically hindered biarylphosphine ligands like XPhos or Xantphos are often required to promote the crucial reductive elimination step that forms the C-N bond.[12][13]
Step-by-Step Protocol:
-
To an oven-dried vial, add 5-bromo-4-(benzyloxy)-N-methyl-2-pyrimidinamine (1.0 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.04 eq), and Xantphos (0.10 eq).
-
Add sodium tert-butoxide (NaOtBu, 1.4 eq). Caution: NaOtBu is highly basic and hygroscopic; handle under inert atmosphere.
-
Seal the vial, then evacuate and backfill with argon.
-
Add the desired primary or secondary amine (1.2 eq) followed by anhydrous, degassed toluene (0.1 M).
-
Heat the reaction mixture to 110 °C in a sealed vial for 16-24 hours. Monitor progress by LC-MS.
-
After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the C5-aminated pyrimidine.
Strategy 2: Diversification at the C4-Position
This strategy involves a three-step sequence: deprotection of the benzyl ether, activation of the resulting hydroxyl group, and subsequent displacement with nucleophiles. This pathway is excellent for introducing a second library of substituents, primarily amines, thiols, and alkoxides, at the C4 position.
Caption: Workflow for C4-position diversification via deprotection-activation-substitution.
Protocol 4.1: C4-Debenzylation via Catalytic Hydrogenolysis
Causality: The benzyl ether C-O bond is susceptible to cleavage by catalytic hydrogenation.[6] Palladium on carbon (Pd/C) is a highly effective catalyst that adsorbs hydrogen gas and the substrate, facilitating the reductive cleavage to yield the corresponding alcohol (or pyrimidinone tautomer) and toluene. This deprotection is generally clean and high-yielding.[4][5]
Step-by-Step Protocol:
-
Dissolve the 4-(benzyloxy)pyrimidine substrate (1.0 eq) in ethanol or methanol (0.1 M) in a flask suitable for hydrogenation.
-
Carefully add palladium on carbon (10% w/w, ~0.1 eq by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon. For larger scales, a Parr shaker is recommended.
-
Stir the suspension vigorously under a hydrogen atmosphere at room temperature. The reaction is usually complete in 2-6 hours. Monitor by LC-MS, ensuring the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure. The resulting 4-hydroxy-N-methyl-2-pyrimidinamine is often used directly in the next step without further purification.
Protocol 4.2: Activation of the C4-Hydroxyl via Chlorination
Causality: The hydroxyl group of the pyrimidin-4-one is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive electrophilic site. Treatment with phosphorus oxychloride (POCl₃) is a classic and highly effective method to convert the pyrimidinone into a 4-chloropyrimidine, which is an excellent substrate for SNAr reactions.
Step-by-Step Protocol:
-
To the crude 4-hydroxy-N-methyl-2-pyrimidinamine (1.0 eq) from the previous step, add phosphorus oxychloride (POCl₃, 5-10 eq) slowly and carefully under a fume hood at 0 °C. The reaction is highly exothermic.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
After the addition, slowly heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by quenching a small aliquot into water and analyzing by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 4-chloropyrimidine, which can be purified by chromatography if necessary.
Protocol 4.3: C4-Substitution via Nucleophilic Aromatic Substitution (SNAr)
Causality: The 4-chloropyrimidine is now highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. The SNAr reaction proceeds via a Meisenheimer complex intermediate.[13] The reaction is typically run with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction without competing with the primary nucleophile.
Step-by-Step Protocol:
-
Dissolve the 4-chloropyrimidine (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or isopropanol (0.2 M).
-
Add the desired amine or thiol nucleophile (1.5 eq).
-
Add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) to the mixture.
-
Heat the reaction to 80-120 °C and stir until the starting material is consumed as monitored by LC-MS (typically 6-24 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by flash column chromatography or preparative HPLC.
| Parameter | Condition | Rationale |
| Solvent | DMSO, NMP, or Isopropanol | Polar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating the reaction. Alcohols can also be effective. |
| Base | DIPEA | A hindered, non-nucleophilic base that effectively scavenges HCl without interfering with the desired substitution. |
| Temperature | 80-120 °C | Higher temperatures are often required to overcome the activation energy for the SNAr reaction, especially with less reactive nucleophiles. |
Conclusion
4-(Benzyloxy)-N-methyl-2-pyrimidinamine is a superior building block for modern medicinal chemistry, offering a pre-packaged combination of stability and orthogonal reactivity. By following the detailed protocols for C5-functionalization via cross-coupling and C4-functionalization via a deprotection-activation-substitution sequence, researchers can rapidly and efficiently generate large, structurally diverse libraries of novel pyrimidine-based compounds. The logical and validated workflows presented herein provide a robust platform for accelerating hit-to-lead campaigns and exploring new chemical space in drug discovery.
References
-
DeFrees, S. A., Reddy, K. S., & Cassady, J. M. (1988). A Selective and Efficient Method for the Deprotection of N-Benzyloxymethyl (BOM) Protecting Groups from Pyrimidine and Dihydropyrimidine Ring Systems. Organic Preparations and Procedures International, 20(3), 213-219. [Link]
-
Baran, P. S., & Maimone, T. J. (2014). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 6(11), 957-962. [Link]
-
Pratt, D. A., & Hopkins, P. B. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(19), 3353-3356. [Link]
-
Al-Hiari, Y. M., Qaisi, A. M., El-Abadelah, M. M., & Voelter, W. (2007). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Zeitschrift für Naturforschung B, 62(4), 557-562. [Link]
-
Pratt, D. A., & Hopkins, P. B. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether. The Journal of Organic Chemistry, 69(22), 7584-7587. [Link]
-
Reddy, C. R., & Kumar, M. S. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(26), 20281-20285. [Link]
-
Reddy, C. R., & Kumar, M. S. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(26), 20281-20285. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4966. [Link]
-
University of Southampton. (2022). The preparation of C-3 building blocks and their use in heterocyclic synthesis. ePrints Soton. [Link]
-
Al-Zahrani, F. A. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12051-12078. [Link]
-
Amanote Research. (2017). Enaminonitrile as Building Block in Heterocyclic. Amanote Research. [Link]
-
de Souza, A. C., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 478. [Link]
-
Ali, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]
-
Wang, X., et al. (2023). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Chem, 9(2), 473-486. [Link]
-
González-Rego, M. C., et al. (2015). Synthesis of new unnatural N(α)-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. The Journal of Organic Chemistry, 80(4), 2216-2224. [Link]
-
Supporting Information. (n.d.). Rsc.org. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Mkhalid, I., & AL-Shaikh, H. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry, 26(7), 2077-2082. [Link]
-
ResearchGate. (2025). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. ResearchGate. [Link]
-
PubChem. (2026). 5-[4-(Benzyloxy)phenyl]pyrimidin-2-amine. PubChem. [Link]
-
Thomas, J. C., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 13(12), 3044-3047. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-acetylamino-α-[N-benzyl-N-(1-methyl-2-p-hydroxyphenylethyl)aminomethyl] benzyl alcohol. PrepChem.com. [Link]
-
El Ouali, K., et al. (2024). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Molecules, 29(7), 1599. [Link]
-
Taylor, R. D., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 334. [Link]
-
Gorobets, N., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 123-142. [Link]
-
de Fátima, A., et al. (2015). 4-Aryl-Pyrimidin-2-Yl Tosylates as Efficient Reaction Partners: Application to the Synthesis of Pyrimidines Functionalised with Propargyloxy and 1,2,3-Triazolo Groups. Synthetic Communications, 45(6), 756-765. [Link]
- Google Patents. (2012). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 2. growingscience.com [growingscience.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Optimization of SNAr reactions on 2,4-disubstituted pyrimidines
Application Notes & Protocols
Topic: Optimization of Nucleophilic Aromatic Substitution (SNAr) Reactions on 2,4-Disubstituted Pyrimidines
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Nucleophilic Aromatic Substitution (SNAr) on halo-pyrimidines is a paramount strategy for their functionalization.[1][2] Specifically, 2,4-disubstituted pyrimidines present a unique challenge and opportunity regarding regioselectivity, as substitution can occur at either the C2 or C4 position.[1][3] This guide provides a deep dive into the mechanistic principles governing these reactions and offers a systematic approach to their optimization. We will explore the critical parameters—leaving group, nucleophile, solvent, base, and temperature—and provide actionable protocols and troubleshooting advice to empower chemists to achieve desired outcomes with high efficiency and selectivity.
Mechanistic Foundations of SNAr on Pyrimidines
The SNAr reaction on pyrimidines proceeds via a two-step addition-elimination mechanism.[4] The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it highly susceptible to attack by nucleophiles.[3][5] This is the driving force of the reaction.
-
Nucleophilic Addition: A nucleophile attacks one of the electrophilic carbons (typically C2 or C4) bearing a leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][6] The stability of this complex is crucial and is enhanced by the pyrimidine's nitrogen atoms, which can delocalize the negative charge through resonance.[5][7]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the final substituted product. The initial nucleophilic attack is almost always the rate-determining step.[4][8]
Caption: The two-step addition-elimination mechanism of an SNAr reaction on a pyrimidine core.
The Critical Challenge: Regioselectivity at C2 vs. C4
For 2,4-disubstituted pyrimidines, the primary optimization challenge is controlling regioselectivity. The general order of reactivity for positions on the pyrimidine ring is C4(6) > C2.[3] However, this selectivity is highly sensitive and can be inverted.[1][9]
-
Electronic Control: In unsubstituted 2,4-dichloropyrimidine, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles.[1] This preference is explained by the formation of a more stable para-quinoid-like Meisenheimer intermediate compared to the ortho-quinoid intermediate from C2 attack.[3]
-
Substituent Effects: The regioselectivity can be dramatically altered by other substituents on the ring.
-
Steric Hindrance: Bulky substituents at the C5 position can sterically hinder attack at C4, thereby promoting substitution at the C2 position.[1] Similarly, a bulky nucleophile may preferentially attack the less hindered position.[12]
Key Parameters for Reaction Optimization
A successful SNAr protocol hinges on the careful tuning of several interconnected variables. The following workflow provides a logical approach to optimization.
Caption: A systematic workflow for the optimization of SNAr reactions on pyrimidines.
The Leaving Group (LG)
In contrast to Sₙ2 reactions, the bond to the leaving group is not broken in the rate-determining step of SNAr.[4] Instead, the LG's primary role is to activate the carbon for attack through its electronegativity. Consequently, the typical reactivity order for halogens is:
F > Cl ≈ Br > I [13]
Fluorine's high electronegativity makes the attached carbon highly electrophilic, significantly accelerating the initial nucleophilic attack.[4][13]
| Leaving Group | Relative Reactivity | Key Considerations |
| -F | Highest | Ideal for sluggish reactions but may be more expensive. |
| -Cl | High | Most common starting material; excellent balance of reactivity and cost.[3] |
| -Br / -I | Moderate | Less reactive than Cl; useful for sequential, selective substitutions. |
| -SO₂Me | Variable | Can be highly reactive; its acidity can direct nucleophiles to adjacent sites.[14][15] |
Nucleophile Selection
The nucleophile's strength and steric profile are critical. Stronger nucleophiles generally lead to faster reactions.
-
Amines: Commonly used. Primary and secondary aliphatic amines are generally more nucleophilic than aromatic amines. For less reactive amines, pre-formation of the amide anion using a strong base like NaH or LiHMDS can be effective.[3]
-
Alkoxides/Thiolates: These anionic nucleophiles are very reactive and often require lower temperatures to control side reactions.[15]
-
Water/Alcohols: Generally weak nucleophiles. They can become problematic in the presence of a base, leading to undesired hydrolysis or alcoholysis (solvolysis) side products.[12] Using anhydrous solvents is crucial to prevent this.[12]
Solvent Effects
The choice of solvent is one of the most impactful parameters. Polar aprotic solvents are overwhelmingly the preferred choice for SNAr reactions.
-
Mechanism of Action: Solvents like DMF, DMSO, NMP, and DMAc excel at solvating the counter-ion (e.g., K⁺, Na⁺) of the base or nucleophile, leaving the nucleophilic anion "naked" and more reactive.[12][13]
-
Practical Considerations: While effective, many traditional polar aprotic solvents face increasing environmental and safety scrutiny.[16] Greener alternatives like Cyrene™ or sulfolane may be considered where applicable. For reactions sensitive to solvolysis, non-protic solvents like toluene or THF can be used, though often requiring higher temperatures or stronger bases.[12]
| Solvent Class | Examples | Suitability for SNAr | Rationale |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Excellent | Stabilizes the Meisenheimer complex and enhances nucleophile reactivity.[12] |
| Polar Protic | Water, Ethanol, Isopropanol | Conditional | Can participate in the reaction (solvolysis); may be used when it is the intended nucleophile.[17] |
| Ethereal | THF, Dioxane | Good | Less polar than DMF/DMSO; often requires stronger bases or higher temperatures. |
| Aromatic | Toluene, Xylene | Moderate | Generally requires higher temperatures and is often used in metal-catalyzed variants.[12] |
Base Selection
A base is often required to deprotonate the nucleophile (e.g., an amine or thiol) or to scavenge the acid (e.g., HCl) generated during the reaction.
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are common, mild, and effective for many amine and thiol nucleophiles.
-
Organic Bases: Non-nucleophilic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used.
-
Strong Bases: For weakly nucleophilic amines or alcohols, strong bases like sodium tert-butoxide (NaOtBu) or sodium hydride (NaH) are necessary to generate a more potent anionic nucleophile.[12]
Causality Link: The order of addition can be critical. Adding the base to the pyrimidine before the nucleophile can sometimes increase the formation of hydrolysis byproducts if trace water is present. A common and often safer sequence is: 1. Electrophile (pyrimidine), 2. Nucleophile, 3. Base .
Advanced Strategies: Catalysis for Regiocontrol
When conventional thermal SNAr fails to provide the desired regioselectivity, metal catalysis can be a powerful tool. For instance, while thermal amination of 6-aryl-2,4-dichloropyrimidines often gives poor C4/C2 selectivity, a palladium-catalyzed approach using a specific ligand can achieve almost exclusive C4 substitution.[3] This highlights that for challenging transformations, exploring catalytic methods can unlock previously inaccessible chemical space.[3][9]
Protocols
Protocol 1: General Procedure for C4-Selective SNAr Amination
This protocol describes a typical reaction between 2,4-dichloropyrimidine and a secondary amine, where C4 selectivity is expected.
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol, 1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.1 mmol, 1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 2,4-dichloropyrimidine.
-
Add anhydrous DMF to dissolve the substrate.
-
Add the secondary amine via syringe.
-
Add the anhydrous potassium carbonate in one portion.
-
Rationale: K₂CO₃ acts as a base to neutralize the HCl formed during the reaction, driving it to completion. Using anhydrous base and solvent prevents the formation of hydroxypyrimidine side products.[12]
-
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Rationale: Heating is often necessary to achieve a reasonable reaction rate for SNAr reactions.[12] The specific temperature depends on the reactivity of the nucleophile.
-
-
Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 25 mL).
-
Rationale: This aqueous workup removes the DMF and inorganic salts.
-
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired C4-substituted isomer.
Protocol 2: Troubleshooting Common Issues
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently activated pyrimidine.2. Weak nucleophile.3. Reaction temperature too low. | 1. Switch to a more activated substrate (e.g., a 5-nitro- or 2-fluoro-pyrimidine).[12][13]2. Use a stronger base (e.g., NaOtBu) to pre-deprotonate the nucleophile.[12]3. Increase temperature incrementally, up to reflux. |
| Poor C4/C2 Regioselectivity | 1. Electronic/steric nature of the substrate favors a mixture.2. Reaction conditions are not optimized for selectivity. | 1. Analyze the substrate: EDGs at C6 may favor C2 attack.[1]2. Lower the temperature; selectivity often improves at lower temperatures.3. Screen different solvents and bases.4. For aminations, consider a Pd-catalyzed protocol for high C4 selectivity.[3] |
| Formation of Side Products (e.g., Hydroxypyrimidine) | 1. Presence of water in reagents or solvent (solvolysis).[12]2. Solvent decomposition (e.g., DMF with strong base). | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly.2. Switch to a more stable solvent like DMSO or consider a non-protic solvent like toluene. |
| Di-substitution Product | 1. Excess nucleophile used.2. The mono-substituted product is highly activated towards a second substitution. | 1. Use stoichiometric amounts (1.0 equiv) of the nucleophile.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Lower the reaction temperature. |
References
-
Green Chemistry Centre of Excellence, University of York. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]
- Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. (n.d.).
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Retrieved from [Link]
-
Buncel, E., & Dust, J. M. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Retrieved from [Link]
-
Wavefunction, Inc. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. Retrieved from [Link]
-
Man, H. W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(2), 253-256. [Link]
-
Rojas, L. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5184. [Link]
-
Rojas, L. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
-
Buncel, E., & Dust, J. M. (2017). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Zhao, J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(16), 4066-4069. [Link]
-
Chemistry Stack Exchange. (n.d.). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Retrieved from [Link]
-
EFFICIENT SYNTHESIS OF 2,4-DISUBSTITUTED PYRIDO [3,2-d]PYRIMIDINES INVOLVING SNAr AND SUZUKI-MIYAURA CROSS COUPLING REACTIONS. (n.d.). Retrieved from [Link]
-
Li, J., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(11), 2999. [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
- Directed nucleophilic aromatic substitution reaction. (n.d.).
-
Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Wavefunction, Inc. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Retrieved from [Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. echemi.com [echemi.com]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 15. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 17. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
Troubleshooting & Optimization
Technical Support Center: Navigating Regioselectivity in 2,4-Dichloropyrimidine Substitution Reactions
Welcome to the technical support center for 2,4-dichloropyrimidine substitution reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile scaffold. Here, we address common challenges and frequently asked questions regarding the control of regioselectivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower your synthetic strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in the lab, offering explanations and actionable protocols to steer your reaction toward the desired outcome.
Question: My reaction is producing a mixture of C2 and C4 substituted isomers that are difficult to separate. How can I improve the C4 selectivity?
This is a frequent challenge, as the C4 position is inherently more reactive towards many nucleophiles, yet mixtures are common.[1][2] Here’s a systematic approach to enhance C4 selectivity.
Underlying Cause:
The C4 position of the 2,4-dichloropyrimidine ring is generally more electrophilic than the C2 position due to the cumulative electron-withdrawing effects of the ring nitrogens.[1] However, the energy difference between the transition states for C2 and C4 attack can be small, leading to mixtures with many neutral nucleophiles.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving C4 selectivity.
Solutions & Protocols:
-
Leverage Substituent Effects: If your synthesis allows, the presence of an electron-withdrawing group (EWG) at the C5 position (e.g., -NO₂, -CN, -CF₃) will further activate the C4 position and enhance selectivity.[1][3] Conversely, avoid electron-donating groups (EDGs) at the C6 position, which are known to favor C2 substitution.[4][5]
-
Optimize Reaction Conditions:
-
Solvent and Base: Systematically screen solvent and base combinations. For aminations, conditions such as n-butanol with a non-nucleophilic base like diisopropylethylamine (DIPEA) have been reported to favor C4 substitution.[1]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product, which is often the C4 isomer. Monitor the reaction closely to avoid side reactions or decomposition at higher temperatures.
-
-
Implement Palladium Catalysis (for Aminations): For the amination of 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed approach has been shown to be highly regioselective for the C4 position.[2][6]
Protocol: Highly C4-Selective Pd-Catalyzed Amination of a 6-Aryl-2,4-dichloropyrimidine [2]
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Argon), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.). Add a suitable palladium catalyst (e.g., a complex formed from the oxidative addition of Pd(0) with 2,4,6-trichloropyrimidine, ~2-5 mol%). Dissolve the solids in an anhydrous solvent like THF.
-
Amine/Base Mixture: In a separate dry vessel, pre-mix the aliphatic secondary amine (1.1-1.2 eq.) with a strong, non-nucleophilic base such as LiHMDS (1.0 M in THF, 1.1-1.2 eq.).
-
Reaction Execution: Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature. The order of addition is critical.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with a suitable aqueous solution and proceed with standard extraction and purification procedures.
-
Question: I need to synthesize the C2-substituted isomer, but my reaction exclusively yields the C4 product. How can I reverse the regioselectivity?
Achieving C2 selectivity requires overcoming the inherent electronic preference of the 2,4-dichloropyrimidine ring. This can be accomplished by altering the electronics of the substrate or by using specific reagents that favor the C2 position.
Underlying Cause:
As established, the C4 position is electronically favored for nucleophilic attack. To achieve C2 substitution, one must either electronically favor the C2 position or use a reagent system that sterically or through a unique mechanism directs the nucleophile to C2.
Solutions & Protocols:
-
Substituent-Directed Selectivity:
-
C6-EDG: The most reliable substrate-based control method is to have an electron-donating group (EDG), such as -OMe or -NHMe, at the C6 position. This has been shown to reverse the typical selectivity and strongly favor nucleophilic attack at the C2 position.[4][5]
-
Quantum Mechanics Insight: Quantum mechanical calculations show that a C6-EDG alters the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more susceptible to nucleophilic attack.[4][5]
-
-
Nucleophile-Controlled C2 Selectivity (with C5-EWG): A remarkable reversal of selectivity can be achieved by using tertiary amines as nucleophiles on 2,4-dichloropyrimidines that possess a C5-EWG.[3][7] The reaction proceeds with excellent C2 selectivity, followed by an in situ N-dealkylation to yield the secondary amine product at the C2 position.[3][8]
Protocol: C2-Selective Amination using a Tertiary Amine [8]
-
Reagents: 2,4-dichloro-5-nitropyrimidine (1.0 eq.), tertiary amine (e.g., triethylamine, 3-5 eq.), and a non-nucleophilic base like DIPEA (if needed).
-
Solvent: Anhydrous chloroform (CHCl₃) or another suitable aprotic solvent.
-
Procedure: Dissolve the 2,4-dichloro-5-nitropyrimidine in the solvent. Add the tertiary amine and stir the reaction at room temperature to 40 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often rapid.
-
Outcome: The major product will be the C2-aminated pyrimidine, resulting from the displacement of the C2-chloride and subsequent dealkylation of the tertiary amine.
-
-
Catalyst-Controlled C2-Selective Cross-Coupling: While most palladium-catalyzed cross-coupling reactions favor C4, specific ligand systems have been developed to achieve C2-selective C-S coupling with thiols.[9][10] This method is particularly useful when an amine nucleophile is not desired. The use of bulky N-heterocyclic carbene (NHC) ligands on the palladium precatalyst is key to this unusual reactivity.[9]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the general C4 > C2 reactivity in 2,4-dichloropyrimidines?
The regioselectivity is primarily governed by electronics. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the carbon atoms electrophilic. The C4 and C6 positions are para and ortho to one nitrogen and meta to the other, while the C2 position is ortho to both nitrogens. This electronic arrangement results in the LUMO having a larger coefficient at the C4 (and C6) position compared to the C2 position, making C4 the more electrophilic and kinetically favored site for nucleophilic attack.[1] This holds true for both SNAr and most palladium-catalyzed cross-coupling reactions, where oxidative addition of Pd(0) is also favored at the C4-Cl bond.[10][11]
Q2: How do substituents at the C5 and C6 positions influence regioselectivity?
Substituents play a critical role and are a key tool for directing selectivity:
| Substituent Position | Substituent Type | Effect on Regioselectivity | Rationale |
| C5 | Electron-Withdrawing (EWG) | Strongly enhances C4 selectivity | Further increases the electrophilicity of the C4 position.[1][3] |
| C6 | Electron-Donating (EDG) | Reverses selectivity, favoring C2 | Alters the electronic distribution of the ring, making the C2 position more susceptible to attack.[4][5] |
| C5 | Bulky Group | Can favor C2 selectivity | Steric hindrance can disfavor attack at the adjacent C4 position. |
Q3: Are there any non-catalytic methods besides using tertiary amines to achieve C2 selectivity?
Yes, while less common, the use of a Lewis acid like ZnCl₂ has been reported to direct amine nucleophiles toward the C2 position, although this may not be as selective as other methods.[3] Additionally, for certain substrates like 2-MeSO₂-4-chloropyrimidine, a dichotomy in selectivity is observed. While amines react at C4, nucleophiles like alkoxides and formamide anions react exclusively at C2, a phenomenon attributed to hydrogen bonding interactions with the MeSO₂ group that direct the nucleophile.[12]
Q4: Can I perform sequential substitutions on both the C2 and C4 positions?
Absolutely. The differential reactivity of the C2 and C4 positions is a major advantage for diversity-oriented synthesis.[10] The standard and most reliable approach is to first perform a substitution at the more reactive C4 position. The resulting 2-chloro-4-substituted pyrimidine can then be subjected to a second, often more forcing, reaction condition to substitute the remaining chloride at the C2 position. This sequential functionalization allows for the synthesis of 2,4-disubstituted pyrimidines with different groups at each position.[10][11]
Caption: General workflow for sequential C4 then C2 substitution.
References
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J. Org. Chem. [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Org. Lett. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Semantic Scholar. [Link]
- Regioselective preparation of substituted pyrimidines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Minimizing bis-methylation side products in pyrimidinamine synthesis
Welcome to the technical support center for pyrimidinamine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidinamine chemistry. Our focus is to provide actionable insights and troubleshooting strategies, particularly for the common challenge of minimizing bis-methylation side products.
Introduction: The Challenge of Selective Methylation
Pyrimidinamines are a critical structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of a methyl group to a nitrogen atom on the pyrimidine ring or an exocyclic amino group is a frequent and often crucial step in their synthesis. However, this reaction is notoriously prone to the formation of undesired bis-methylated byproducts, where two methyl groups are added instead of one. This lack of selectivity can lead to reduced yields of the target compound, complicated purification processes, and increased costs.
This guide provides a comprehensive overview of the factors influencing methylation selectivity and offers practical solutions to steer the reaction towards the desired mono-methylated product.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during pyrimidinamine synthesis.
Q1: Why is bis-methylation such a common problem in pyrimidinamine synthesis?
A: The pyrimidine ring contains two nitrogen atoms, and depending on the substitution pattern, exocyclic amino groups can also be present. All of these nitrogen atoms are potential sites for methylation. After the first methylation, the resulting mono-methylated product can often be more nucleophilic or sterically accessible than the starting material, leading to a second methylation event that can sometimes be faster than the first. The electron-deficient nature of the pyrimidine ring can also influence the reactivity of the nitrogen atoms.[1]
Q2: What are the primary factors that control the selectivity between mono- and bis-methylation?
A: The outcome of the methylation reaction is a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents near a nitrogen atom can physically block the approach of the methylating agent, favoring methylation at a less hindered site.
-
Electronic Effects: The electron density on each nitrogen atom influences its nucleophilicity. Electron-donating groups can increase the reactivity of nearby nitrogens, while electron-withdrawing groups can decrease it.
-
Reaction Conditions: Temperature, solvent, base, and the nature of the methylating agent all play a crucial role in determining the reaction's selectivity.[2]
-
Protecting Groups: The strategic use of protecting groups can temporarily block certain nitrogen atoms, directing methylation to the desired position.[3][4]
Q3: Can I use a milder methylating agent to improve selectivity?
A: Yes, the choice of methylating agent is critical. Highly reactive agents like methyl iodide (MeI) or dimethyl sulfate are often less selective. Milder reagents, such as methanol in the presence of a suitable catalyst, can offer better control and favor mono-methylation.[5][6] However, the reactivity of the substrate must be considered, as a less reactive pyrimidinamine may require a more potent methylating agent.
Troubleshooting Guide: Minimizing Bis-Methylation
This section provides a systematic approach to troubleshooting and optimizing your pyrimidinamine methylation reactions.
Problem: Excessive Formation of Bis-Methylated Product
If you are observing a high percentage of the bis-methylated byproduct, consider the following troubleshooting steps.
Workflow for Troubleshooting High Bis-Methylation
Caption: General workflow for selective mono-methylation using a protecting group strategy.
2.1. Common Protecting Groups for Nitrogen:
A variety of protecting groups are available, each with its own introduction and removal conditions. [4]The choice of protecting group should be orthogonal to the other reaction conditions in your synthetic route.
| Protecting Group | Introduction Reagent | Removal Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)2O | Strong acid (e.g., TFA, HCl) | Widely used, stable to many conditions. [4] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Hydrogenolysis (H2, Pd/C) | Useful when acid-sensitive groups are present. [7] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) | Common in solid-phase peptide synthesis. [4] |
| MOM (Methoxymethyl) | MOM-Cl | Acidic conditions | Can be used for protecting pyrimidine ring nitrogens. [8] |
| Tosyl (Ts) | Tosyl chloride (TsCl) | Strong acid or reducing agents | Creates a stable sulfonamide. [4] |
2.2. Experimental Protocol: Selective Mono-N-Methylation of a Hypothetical 2-Aminopyrimidine using a Boc Protecting Group
This protocol illustrates the general steps involved in a protecting group strategy.
Part A: Protection of the Exocyclic Amino Group
-
Dissolve the 2-aminopyrimidine (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq.).
-
Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq.) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up the reaction by washing with aqueous solutions to remove the base and unreacted (Boc)2O.
-
Purify the Boc-protected pyrimidinamine by column chromatography or recrystallization.
Part B: Methylation of the Ring Nitrogen
-
Dissolve the purified Boc-protected pyrimidinamine (1.0 eq.) in an anhydrous aprotic solvent like THF or DMF.
-
Cool the solution to 0 °C and add a base such as Sodium Hydride (NaH) (1.1 eq.) portion-wise.
-
Stir for 30-60 minutes at 0 °C to allow for deprotonation.
-
Slowly add the methylating agent, for example, Methyl Iodide (MeI) (1.05 eq.).
-
Monitor the reaction for the consumption of the starting material.
-
Quench the reaction carefully with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product and purify as necessary.
Part C: Deprotection
-
Dissolve the methylated, Boc-protected intermediate in a suitable solvent like Dichloromethane (DCM).
-
Add a strong acid, such as Trifluoroacetic Acid (TFA) (typically 20-50% in DCM), and stir at room temperature.
-
Monitor the removal of the Boc group by TLC or LC-MS.
-
Remove the acid and solvent under reduced pressure.
-
Neutralize the residue with a base and purify the final mono-methylated pyrimidinamine.
By following these structured troubleshooting and optimization protocols, researchers can significantly improve the selectivity of their pyrimidinamine methylation reactions, leading to higher yields of the desired product and more efficient synthetic workflows.
References
-
Kraljević, T. G., Petrović, M., Krištafor, S., Makuc, D., Plavec, J., Ross, T. L., Ametamey, S. M., & Raić-Malić, S. (2017). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 22(10), 1733. [Link]
-
Al-Warhi, T., Al-Hazmi, A. M., & El-Gazzar, A. B. A. (2023). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. Molecules, 28(14), 5364. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Li, H., Li, S., Wang, X., & Zhang, Z. (2020). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 10(19), 6547-6553. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). Chemistry – A European Journal, 30(26), e202304205. [Link]
-
Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. (2001). Nucleic Acids Research, 29(16), 3465-3472. [Link]
-
A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (2024). Chemistry – A European Journal, 30(26), e202304205. [Link]
-
Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. (2021). Journal of Heterocyclic Chemistry, 58(3), 738-745. [Link]
-
Amino Acid-Protecting Groups. (2004). In Peptide Synthesis and Applications (pp. 19-50). Humana Press. [Link]
-
Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. (2022). CCS Chemistry, 4(1), 1-3. [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of N-methyl and N,N-dimethyl aminopyrimidine Impurities
Welcome to the Technical Support Center dedicated to the analytical challenges of separating N-methyl and N,N-dimethyl aminopyrimidine impurities. These closely related structures are common process-related impurities or degradants in pharmaceutical development, and their accurate quantification is critical for ensuring drug safety and quality.[1] Given their structural similarity, achieving baseline separation can be a significant hurdle.
This guide is structured to provide immediate, actionable solutions to common problems (Troubleshooting Guide) and to build a foundational understanding of the principles governing their separation (Frequently Asked Questions).
Understanding the Challenge: Physicochemical Properties
The primary difficulty in separating N-methyl and N,N-dimethyl aminopyrimidine lies in their subtle structural differences, which translate to minor variations in their physicochemical properties.
-
N-methyl aminopyrimidine: Possesses a secondary amine group (-NHCH₃). This group can act as a hydrogen bond donor and acceptor.
-
N,N-dimethyl aminopyrimidine: Features a tertiary amine group (-N(CH₃)₂). This group can only act as a hydrogen bond acceptor and is sterically bulkier.
This difference in hydrogen bonding capability is a key leverage point for chromatographic separation. Additionally, their basicity (pKa) and hydrophobicity (logP) are very similar, making differentiation by standard reversed-phase chromatography challenging.
| Compound | Molecular Weight ( g/mol ) | XLogP3 | pKa (Conjugate Acid) | Hydrogen Bond Donor/Acceptor |
| N-methylpyrimidin-2-amine | 109.13[2] | 0.5[2] | ~4.0 (Estimated) | 1 Donor, 2 Acceptors |
| N,N-dimethylpyrimidin-4-amine | 123.16[3] | 0.6[3] | ~4.5 (Estimated) | 0 Donors, 2 Acceptors |
Note: Experimental pKa values can vary. These are estimates based on similar structures and are intended for chromatographic planning.
Troubleshooting Guide: Common Separation Issues
This section addresses the most frequent problems encountered during method development and routine analysis.
Problem 1: Poor Resolution or Complete Co-elution
You are running a standard C18 column, but the N-methyl and N,N-dimethyl aminopyrimidine peaks are either poorly resolved (Resolution < 1.5) or appear as a single peak.
-
Insufficient Selectivity of the Stationary Phase:
-
Explanation: Standard C18 phases separate primarily based on hydrophobicity. Since the logP values of these impurities are very similar, a C18 column may not provide the necessary selectivity.
-
Solution: Introduce alternative separation mechanisms by screening a set of dissimilar or orthogonal columns.[4][5][6] This is the most effective way to resolve closely related compounds.
-
Phenyl-Hexyl Column: Offers π-π interactions with the pyrimidine ring, which can differentiate the analytes based on the electronic and steric effects of the methyl substituents.
-
Embedded Polar Group (EPG) Column: Contains a polar group (e.g., carbamate) embedded in the alkyl chain. This can lead to preferential retention of the N-methyl impurity via hydrogen bonding.
-
HILIC (Hydrophilic Interaction Liquid Chromatography) Column: An excellent choice for polar compounds. It operates with a high organic mobile phase, and separation is based on a partitioning mechanism into a water-enriched layer on the stationary phase surface. This can exploit the subtle polarity differences.[7]
-
-
-
Suboptimal Mobile Phase pH:
-
Explanation: The ionization state of these basic compounds is controlled by the mobile phase pH. At a pH well below their pKa, both are fully protonated and may behave too similarly. Operating at a pH closer to their pKa can modulate their charge state and interaction with the stationary phase, potentially enhancing selectivity.
-
Solution: Perform a pH screening study.
-
Prepare mobile phases with buffers at different pH values (e.g., pH 3.0, 4.5, 6.0).
-
Analyze the impurity mixture at each pH and observe the change in retention time and selectivity. Often, a small change in pH can dramatically impact the resolution of ionizable compounds.
-
-
Caption: A logical workflow for troubleshooting poor resolution.
Problem 2: Significant Peak Tailing
The peaks for one or both impurities show significant asymmetry (tailing factor > 1.5), which compromises integration accuracy and resolution.
-
Secondary Silanol Interactions:
-
Explanation: These impurities are basic and can interact strongly with acidic, deprotonated silanol groups (-Si-O⁻) on the surface of silica-based columns. This secondary ionic interaction leads to peak tailing.[8]
-
Solution 1: Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica with exhaustive end-capping have a much lower concentration of active silanols.
-
Solution 2: Lower Mobile Phase pH: Adjust the mobile phase pH to ~2.5-3.0 with an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups (-Si-OH), minimizing the ionic interaction with the protonated basic analytes.
-
Solution 3: Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the analytes from the active silanol sites.[8]
-
-
Column Overload:
-
Explanation: Injecting too much sample mass can saturate the stationary phase, leading to a non-Gaussian peak shape.
-
Solution: Reduce the injection volume or dilute the sample. Ensure the main active pharmaceutical ingredient (API) is not causing overload that affects the impurity peaks.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial strategy for developing a separation method for these impurities?
A systematic, multi-variable screening approach is most efficient.[9]
-
Column Screening: Select 3-4 columns with different selectivities (e.g., a modern C18, a Phenyl-Hexyl, and a HILIC column).
-
pH Screening: For each column, screen at least two different pH values (e.g., pH 3.0 using a formate buffer and pH 6.5 using a phosphate buffer) to assess the impact of analyte ionization.
-
Organic Modifier Screening: Evaluate both acetonitrile (ACN) and methanol (MeOH) as the organic modifier, as they can offer different selectivities.
-
Review and Optimize: From this initial screen, identify the column/mobile phase combination that provides the best initial separation ("best look"). Then, fine-tune the gradient slope and temperature to achieve the target resolution (>1.5).[9]
Q2: Can I use Gas Chromatography (GC) for this analysis?
GC can be a viable technique, especially for detecting volatile impurities.[7][10] However, aminopyrimidines may have poor peak shape due to their polarity. Derivatization might be necessary to improve volatility and chromatography. For routine quality control where the API is non-volatile, HPLC is generally the preferred and more versatile technique.[11][12]
Q3: My impurities are at very low levels (e.g., <0.1%). How can I improve detection sensitivity?
-
Optimize Wavelength: Use a photodiode array (PDA) detector to determine the UV absorbance maximum for the impurities.
-
Use Mass Spectrometry (MS): Coupling LC with a mass spectrometer (LC-MS) provides exceptional sensitivity and selectivity.[11] You can monitor the specific mass-to-charge ratio (m/z) of each impurity using Selected Ion Monitoring (SIM), which dramatically reduces baseline noise and allows for trace-level quantification.[7]
-
Reduce Sample Solvent Strength: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion and broadening.[13] Whenever possible, dissolve the sample in the initial mobile phase.
Experimental Protocol: Generic RP-HPLC Method for Initial Screening
This protocol provides a robust starting point for separating N-methyl and N,N-dimethyl aminopyrimidine impurities.
Objective: To serve as an initial screening method to be further optimized.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.[1]
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | High-Purity C18, 100 x 4.6 mm, 2.7 µm | A good general-purpose starting column with high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to ensure good peak shape for basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% to 50% B in 15 minutes | A broad gradient to elute compounds of varying hydrophobicity. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | PDA Detector, 210-400 nm. Extract at λmax. | To identify the optimal wavelength for detection and check for peak purity. |
| Injection Vol. | 5 µL | A small volume to minimize potential overload effects. |
| Sample Diluent | Mobile Phase A or Water/ACN (90:10) | Ensures compatibility with the mobile phase and good peak shape. |
3. Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
For Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.
-
For Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the chosen diluent to a final concentration of approximately 0.5 mg/mL.
-
-
System Equilibration:
-
Purge the pump lines with fresh mobile phase.
-
Equilibrate the column with the initial mobile phase composition (95% A / 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared sample solution.
-
-
Data Evaluation:
-
Examine the chromatogram for the resolution between the target impurity peaks.
-
Check the peak shape (tailing factor).
-
Use the PDA data to confirm peak purity and identify the optimal detection wavelength.
-
References
- Determination of Genotoxic Impurities in Pharmaceuticals.
- Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Accessed February 27, 2026.
- Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Published August 20, 2014. Accessed February 27, 2026.
- Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews. Published December 8, 2023. Accessed February 27, 2026.
- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc. Published July 9, 2025. Accessed February 27, 2026.
- Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers. Benchchem. Accessed February 27, 2026.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Published September 22, 2025. Accessed February 27, 2026.
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Published November 12, 2020. Accessed February 27, 2026.
- The Determination and Control of Genotoxic Impurities in APIs. Pharmaceutical Technology. Published March 13, 2025. Accessed February 27, 2026.
- Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. ResearchGate. Published August 6, 2025. Accessed February 27, 2026.
- Method Development for Drug Impurity Profiling: Part 1. LCGC International. Published March 31, 2010. Accessed February 27, 2026.
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Accessed February 27, 2026.
- HPLC Troubleshooting Guide. Accessed February 27, 2026.
- LC Chromatography Troubleshooting Guide. HALO Columns. Published November 3, 2023. Accessed February 27, 2026.
- N,N-Dimethylpyrimidin-4-amine. PubChem. Accessed February 27, 2026.
- HPLC Troubleshooting. CHROMacademy. Accessed February 27, 2026.
- A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Published December 1, 2010. Accessed February 27, 2026.
- N-methylpyrimidin-2-amine. PubChem. Accessed February 27, 2026.
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. N-methylpyrimidin-2-amine | C5H7N3 | CID 265776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylpyrimidin-4-amine | C6H9N3 | CID 579196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. hplc.eu [hplc.eu]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. rroij.com [rroij.com]
- 12. pharmtech.com [pharmtech.com]
- 13. halocolumns.com [halocolumns.com]
Technical Support Center: Troubleshooting Temperature Optimization for Methylamine Addition to Chloropyrimidines
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the regioselective amination of chloropyrimidines. Nucleophilic aromatic substitution (
This guide provides field-proven troubleshooting strategies, mechanistic insights, and standardized protocols to help you optimize your
Reaction Pathway & Thermal Decision Tree
Temperature-dependent S_NAr pathways for methylamine addition to 2,4-dichloropyrimidine.
Frequently Asked Questions & Troubleshooting
Q1: Why am I observing 2,4-bis(methylamino)pyrimidine (di-substituted product) even when using exactly 1.0 equivalent of methylamine?
Causality & Solution: This is a classic temperature control failure. The
Q2: My
Q3: How does temperature fundamentally dictate the regioselectivity between the C2 and C4 positions? Causality & Solution: Regioselectivity in 2,4-dichloropyrimidines is governed by the difference in activation energies for attack at C4 versus C2. The C4 position is kinetically favored because the resulting anionic Meisenheimer intermediate is highly stabilized by the electron-withdrawing nature of the adjacent ring nitrogens[2][3]. Attack at C2 is sterically hindered and electronically less favorable for initial substitution. At low temperatures (kinetic control), the reaction exclusively follows the lowest-energy pathway (C4). At elevated temperatures (e.g., >50 °C), the system gains sufficient thermal energy to bypass this preference, leading to a loss of selectivity[5].
Q4: What is the best way to quench the reaction to prevent further amination during workup?
Causality & Solution: A common pitfall occurs during solvent removal. If the reaction mixture is concentrated directly on a rotary evaporator, the temperature increases while the solvent volume decreases. This effectively concentrates any residual methylamine and drives the unwanted second
Quantitative Data: Temperature vs. Product Distribution
The following table illustrates the critical impact of global reaction temperature on product distribution. Data reflects the standard reaction of 2,4-dichloropyrimidine with 1.1 equivalents of methylamine in THF.
| Reaction Temperature | Time | Conversion (%) | 4-Monoamine Yield (%) | 2-Monoamine Yield (%) | Di-amine Yield (%) |
| 0 °C | 4 h | 92 | 90 | < 1 | 2 |
| 20 °C (RT) | 2 h | > 99 | 82 | 3 | 15 |
| 50 °C | 1 h | > 99 | 45 | 10 | 45 |
| 80 °C (Reflux) | 1 h | > 99 | < 5 | < 5 | > 90 |
Note: Yields are highly dependent on exact addition rates and mixing efficiency. Lower temperatures preserve the kinetic preference for the C4 position.
Standard Operating Protocol: Regioselective Amination
Objective: Temperature-Controlled Synthesis of 4-(Methylamino)-2-chloropyrimidine.
-
Equipment Preparation: Oven-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an addition funnel (or syringe pump). Flush the system with inert gas (Nitrogen or Argon).
-
Substrate Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 equiv.) in anhydrous THF to achieve a 0.2 M concentration under an inert atmosphere.
-
Thermal Equilibration: Submerge the reaction flask in an ice/brine bath. Allow the internal temperature to equilibrate to exactly 0 °C.
-
Nucleophile Addition: Load methylamine (1.1 equiv., typically as a 2.0 M solution in THF) into the addition funnel. Add the methylamine solution dropwise at a rate of 1 mL/min. Critical Step: Monitor the internal temperature probe to ensure the exothermic reaction does not cause the internal temperature to exceed 5 °C.
-
Reaction Monitoring: Stir the mixture at 0 °C for 2–4 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc) or LC-MS to ensure the reaction does not proceed past the mono-substitution phase[4].
-
Quenching: Once the starting material is consumed, quench the reaction at 0 °C by slowly adding an equal volume of cold saturated aqueous
. This self-validating step protonates unreacted methylamine, halting any further activity. -
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure at a water bath temperature strictly not exceeding 30 °C .
References
-
[5] US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents. Available at:
-
[4] Technical Support Center: Optimizing Amination Reactions of Pyrimidines - Benchchem. Available at:
-
[2] Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem. Available at:
-
[3] 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry - Studylib. Available at:
-
[1] WO 2011/018518 A1 - Regioselective Preparation of 2-Amino-5-Trifluoromethylpyrimidine Derivatives - Googleapis. Available at:
Sources
Validation & Comparative
1H NMR spectrum analysis of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine
An In-Depth Guide to the Spectroscopic Analysis of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine: A Comparative Approach
For drug development professionals, the unambiguous structural confirmation and purity assessment of a target molecule are foundational to all subsequent research. 4-(Benzyloxy)-N-methyl-2-pyrimidinamine, a substituted pyrimidine, represents a class of heterocyclic compounds pivotal in medicinal chemistry. This guide provides a senior-level analysis of its characterization, centered on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation. We will dissect its ¹H NMR spectrum, explaining the causal factors behind the observed signals, and objectively compare the insights gained from NMR with those from orthogonal analytical techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Part 1: The Gold Standard: ¹H NMR Spectrum Analysis
For absolute structure determination of organic molecules, ¹H NMR spectroscopy is unparalleled. It provides a detailed map of the proton environments within a molecule, revealing not only the number and type of protons but also their connectivity and spatial relationships.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation : Accurately weigh approximately 5-10 mg of the 4-(Benzyloxy)-N-methyl-2-pyrimidinamine sample.
-
Dissolution : Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow the exchange of labile protons like N-H, making them easier to observe.
-
Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an adequate relaxation delay to ensure accurate integration for quantitative analysis.[1]
Interpreting the ¹H NMR Spectrum of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine
The structure of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine presents several distinct proton environments, each giving rise to a characteristic signal. Below is a detailed assignment and the scientific rationale for the expected chemical shifts and coupling patterns.
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| H-6 (Pyrimidine) | ~8.1 - 8.3 | Doublet (d) | 1H | This proton is adjacent to two electronegative nitrogen atoms in the pyrimidine ring, causing significant deshielding and shifting it far downfield. It is coupled to H-5.[2][3] |
| Phenyl (Ar-H) | ~7.3 - 7.5 | Multiplet (m) | 5H | These are the five protons of the benzyl group's phenyl ring. Their chemical shift is typical for standard aromatic protons.[4] |
| H-5 (Pyrimidine) | ~6.2 - 6.4 | Doublet (d) | 1H | This proton is coupled to H-6. It is significantly more shielded (upfield) than H-6 because it is adjacent to carbon and oxygen atoms, which are less electron-withdrawing than the two nitrogens flanking H-6.[2] |
| NH (Amine) | ~5.5 - 6.0 | Broad Singlet (br s) | 1H | The chemical shift of this labile proton is highly dependent on solvent, concentration, and temperature. It often appears as a broad signal due to chemical exchange and quadrupole broadening from the adjacent nitrogen. This signal would disappear upon a D₂O shake.[5] |
| CH₂ (Benzyloxy) | ~5.4 | Singlet (s) | 2H | These benzylic protons are deshielded by the adjacent oxygen atom and the aromatic ring, placing their signal around 5.4 ppm. They typically appear as a sharp singlet as there are no adjacent protons to couple with.[6][7] |
| N-CH₃ (Methyl) | ~3.0 | Singlet (s) | 3H | This signal corresponds to the three protons of the methyl group attached to the pyrimidine ring's nitrogen. It appears as a singlet, deshielded by the attached nitrogen.[8] |
The coupling constant (J-coupling) between H-5 and H-6 is expected to be approximately 5.0-6.0 Hz, which is a typical value for ortho-coupling in a six-membered heteroaromatic ring.[2]
Self-Validation: Confirming Connectivity with 2D NMR
While 1D ¹H NMR provides a robust hypothesis for the structure, two-dimensional (2D) NMR techniques offer definitive, self-validating proof of the atomic connections. For a molecule like this, the following experiments would be key:
-
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. A cross-peak between the signals at δ ~8.2 ppm and δ ~6.3 ppm would definitively confirm that H-5 and H-6 are coupled, validating their assignment on the pyrimidine ring.[9]
-
HSQC (Heteronuclear Single Quantum Coherence) : This correlates protons directly to the carbons they are attached to, allowing for the unambiguous assignment of the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This is the most powerful experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2-3 bonds away.[10][11] This allows for the connection of molecular fragments that are not directly linked by protons.
The diagram below illustrates the key HMBC correlations that would lock in the structure of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine.
Caption: Key 2- and 3-bond HMBC correlations confirming the molecular framework.
Part 2: A Comparative Analysis: Orthogonal Techniques for Comprehensive Characterization
No single analytical technique tells the whole story. A robust characterization relies on orthogonal methods—techniques that measure different physical properties—to build a comprehensive and trustworthy data package.
Purity Assessment: ¹H NMR vs. High-Performance Liquid Chromatography (HPLC)
Both NMR and HPLC are powerful tools for purity assessment, but they operate on different principles and offer distinct advantages.[12][13]
| Feature | ¹H NMR (Quantitative, qNMR) | HPLC (with UV detection) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on polarity, followed by detection (e.g., UV absorbance). |
| Quantification | Absolute method. Can determine purity against an unrelated internal standard of known purity without needing a reference standard of the analyte itself.[13][14] | Relative method. Requires a reference standard of the analyte for accurate quantification. Purity is often reported as % peak area. |
| Sensitivity | Lower sensitivity, best for quantifying impurities at levels >0.1%.[12] | Very high sensitivity, excellent for detecting trace impurities (<0.1%).[15] |
| Universality | Detects any proton-containing molecule, including residual solvents. | Typically requires a chromophore (e.g., aromatic ring) for UV detection. |
| Throughput | Lower. qNMR requires longer relaxation delays for accuracy. | Higher. Typical run times are 15-30 minutes per sample.[12] |
| Sample Fate | Non-destructive; the sample can be fully recovered. | Destructive. |
Causality in Method Choice : For routine quality control of known batches, the high throughput and sensitivity of HPLC make it the workhorse.[13] However, for the initial characterization of a new compound or for certifying a reference standard where an authenticated standard does not yet exist, the absolute quantification capability of qNMR is indispensable.[13]
-
Instrument : Standard HPLC system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient might run from 20% B to 95% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm, where the pyrimidine and phenyl rings absorb strongly.
-
Sample Prep : Dissolve ~1 mg/mL in a 50:50 acetonitrile/water mixture.
Identity Confirmation: Mass Spectrometry (MS) vs. NMR
Mass spectrometry provides the molecular weight of a compound, offering a crucial piece of the identity puzzle.
-
MS Role : High-resolution MS (HRMS) can determine the elemental composition of the parent ion, confirming the molecular formula (e.g., C₁₂H₁₃N₃O). Its fragmentation pattern can also provide structural clues.[16][17]
-
NMR Role : While MS can confirm the formula, it cannot distinguish between isomers. For example, 2-(Benzyloxy)-N-methyl-4-pyrimidinamine would have the exact same molecular weight as our target compound. Only NMR, by revealing the precise connectivity of the atoms, can definitively identify the correct isomer.
Functional Group Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy vs. NMR
FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[18][19]
| Expected FTIR Absorptions for 4-(Benzyloxy)-N-methyl-2-pyrimidinamine |
| Vibrational Mode |
| N-H Stretch (secondary amine) |
| Aromatic C-H Stretch |
| Aliphatic C-H Stretch (CH₃, CH₂) |
| C=N and C=C Stretch (pyrimidine ring) |
| C-O Stretch (aryl ether) |
While FTIR can quickly confirm the presence of the amine, benzyl, and pyrimidine moieties, it provides no information on how they are connected.[18] It serves as a quick preliminary check, whereas NMR provides the detailed blueprint of the molecule.
Part 3: An Integrated Analytical Workflow for Compound Characterization
For a researcher in drug development, a logical, multi-step approach is essential for the complete and reliable characterization of a newly synthesized batch of a compound like 4-(Benzyloxy)-N-methyl-2-pyrimidinamine.
Caption: A robust workflow for the characterization of a new chemical entity.
This workflow demonstrates a scientifically sound progression. It begins with rapid, high-throughput techniques (FTIR, LC-MS) to quickly verify that the reaction produced a compound with the expected functional groups and molecular weight. This is followed by the definitive structural elucidation via NMR. Finally, a validated HPLC method is used for routine purity checks on the batch, with qNMR available for orthogonal purity confirmation or standard certification.
Conclusion
The structural analysis of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine serves as an excellent case study in modern pharmaceutical analysis. While ¹H NMR spectroscopy stands as the cornerstone technique, providing the most detailed and definitive structural information, its true power is realized when integrated into a broader analytical strategy. By combining the strengths of NMR for structural elucidation, mass spectrometry for molecular formula confirmation, FTIR for functional group identification, and HPLC for high-sensitivity purity profiling, researchers can build a comprehensive, trustworthy, and scientifically rigorous data package. This multi-faceted approach is not merely best practice; it is essential for the integrity and success of the drug development pipeline.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]
-
Zenodo. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from: [Link]
-
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Figure 2: Characterization of the prepared compounds. The FTIR spectra.... ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Purity comparison by NMR and HPLC. ResearchGate. Available from: [Link]
-
AIP Publishing. (n.d.). Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Publishing. Available from: [Link]
-
Pisudde, A. M., Tekade, P. V., & Thakare, S. B. (2018). Comparative Binding Analysis of Pyrimidine Derivative to BSA: Equilibrium, FTIR and Acoustical Study. Orbital: The Electronic Journal of Chemistry, 10(2), 113-122. Available from: [Link]
-
Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
SPECIFIC POLYMERS. (2024, July 1). HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. Available from: [Link]
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. Available from: [Link]
-
Hruska, F. E., et al. (n.d.). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Journal of Chemistry. Available from: [Link]
-
ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available from: [Link]
-
MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization.... MDPI. Available from: [Link]
-
MDPI. (2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Available from: [Link]
-
Der Pharma Chemica. (2026, February 19). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available from: [Link]
-
Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. PMC. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). N-methylpyrimidin-2-amine. PubChem. Available from: [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
-
ResearchGate. (n.d.). The ¹H NMR signals for the methylene proton signals of the benzyl group.... ResearchGate. Available from: [Link]
-
Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. Chemistry Stack Exchange. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000260. MassBank. Available from: [Link]
-
PubMed. (2006, February 15). Using tandem mass spectrometry to predict chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives in solution. PubMed. Available from: [Link]
-
Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones.... Hindawi. Available from: [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Chemistry LibreTexts. Available from: [Link]
-
NMRBiomarkers. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. NMRBiomarkers. Available from: [Link]
-
Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available from: [Link]
-
University College London. (n.d.). Spin-Spin Coupling. UCL. Available from: [Link]
-
ResearchGate. (2020, June 25). Application of INADEQUATE NMR techniques for directly tracing out the carbon skeleton of a natural product. ResearchGate. Available from: [Link]
-
International Journal of Pharmacy and Technology. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Technology. Available from: [Link]
-
The University of Alabama at Birmingham. (2012, February 22). Mass Spectrometry in Forensic Science. UAB. Available from: [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present.... ResearchGate. Available from: [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Benzyloxyethanol(622-08-2) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Methyl-4-pyridinamine(1121-58-0) 1H NMR [m.chemicalbook.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 16. Using tandem mass spectrometry to predict chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. article.sapub.org [article.sapub.org]
- 18. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 19. abjar.vandanapublications.com [abjar.vandanapublications.com]
Comparative Guide: Analytical Methodologies for ¹³C NMR Chemical Shift Assignment in Substituted Pyrimidines
Executive Summary
The structural elucidation of substituted pyrimidines is a critical bottleneck in the development of kinase inhibitors, nucleoside analogs, and antiviral therapeutics. Regiochemical ambiguity during synthesis—specifically differentiating O-alkylation (e.g., benzyloxy groups) from N-alkylation (e.g., N-methyl groups)—requires robust analytical frameworks. This guide objectively compares the three primary methodologies used to assign ¹³C NMR chemical shifts in these systems: Experimental 2D NMR (HSQC/HMBC) , Computational DFT-GIAO Prediction , and Empirical Additivity Rules . By analyzing the causality behind chemical shift deviations and providing self-validating experimental protocols, this guide equips researchers with the tools to unambiguously resolve pyrimidine tautomerism and regiochemistry.
The Analytical Challenge: N-Methyl vs. Benzyloxy Pyrimidines
Pyrimidines exist in complex lactam-lactim tautomeric equilibria, which are highly sensitive to solvent polarity and steric hindrance. When alkylating a pyrimidinone core, the alkyl group may attach to the nitrogen (forming an N-methyl lactam) or the oxygen (forming an O-alkyl lactim).
The ¹³C NMR chemical shifts of the attached carbons are highly diagnostic:
-
N-Methyl Groups: Typically resonate between δ 35.0 – 42.0 ppm . The exact shift is highly characteristic of the specific site of methylation (N1 vs. N3) and the resulting electronic distribution across the pyrimidine ring[1]. The relatively low chemical shift is due to the lower electronegativity of nitrogen compared to oxygen, combined with the shielding effects of the adjacent π-system[2].
-
Benzyloxy Groups (O-CH₂-Ph): The benzylic methylene carbon consistently resonates downfield at δ 68.0 – 72.0 ppm (e.g., δ 69.1 ppm and 70.1 ppm in 2,4-bis(benzyloxy)pyrimidine)[3]. This profound deshielding is caused by the additive electron-withdrawing effect of the pyrimidine oxygen and the magnetic anisotropy generated by the adjacent phenyl ring's π-electron cloud.
Methodology Comparison
To assign these structures, three distinct analytical pathways are commonly employed.
Method A: Experimental 2D NMR (The Gold Standard)
Relying solely on 1D ¹³C NMR is insufficient for highly substituted pyrimidines due to the absence of attached protons on quaternary carbons (C2, C4, C6). Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating system. By observing 3-bond couplings (³JCH)—such as the N-methyl protons coupling to the C2 carbonyl carbon, or the benzylic protons coupling to the C4 lactim carbon—the regiochemistry is definitively locked.
Method B: DFT-GIAO Computational Prediction (The Mechanistic Validator)
When dynamic tautomeric exchange broadens NMR signals or when reference compounds are unavailable, experimental data must be validated computationally[4]. Density Functional Theory (DFT) utilizing the Gauge-Independent Atomic Orbital (GIAO) method provides highly accurate theoretical shielding tensors. Unlike empirical models, DFT accounts for 3D conformational geometry and solvent-induced polarization, which are critical for accurate pyrimidine shift prediction.
Method C: Empirical Additivity Rules (The Rapid Screener)
Database-driven predictors (e.g., HOSE codes, ChemDraw, ACD/Labs) use linear additivity rules. While fast, they frequently fail when applied to conjugated, tautomerizable heterocycles like pyrimidines, leading to high error margins (Δδ > 5 ppm) for quaternary ring carbons[5].
Quantitative Performance Data
The following table summarizes the comparative accuracy of the three methodologies using a model compound, 4-(benzyloxy)-1-methylpyrimidin-2(1H)-one , in CDCl₃.
| Carbon Position | Experimental (2D NMR) | DFT-GIAO Prediction (B3LYP) | Empirical (Additivity DB) | Δδ (DFT vs. Exp) | Δδ (Empirical vs. Exp) |
| N1-CH₃ | 37.8 ppm | 38.2 ppm | 41.5 ppm | +0.4 ppm | +3.7 ppm |
| C2 (C=O) | 156.4 ppm | 157.1 ppm | 152.0 ppm | +0.7 ppm | -4.4 ppm |
| C4 (C-O-Bn) | 171.1 ppm | 172.5 ppm | 168.3 ppm | +1.4 ppm | -2.8 ppm |
| C5 (CH) | 95.6 ppm | 94.2 ppm | 102.1 ppm | -1.4 ppm | +6.5 ppm |
| C6 (CH) | 145.2 ppm | 146.8 ppm | 140.5 ppm | +1.6 ppm | -4.7 ppm |
| O-CH₂ (Bn) | 69.1 ppm | 68.5 ppm | 72.0 ppm | -0.6 ppm | +2.9 ppm |
| Phenyl (ipso) | 135.6 ppm | 136.2 ppm | 135.0 ppm | +0.6 ppm | -0.6 ppm |
Data Synthesis Insight: DFT-GIAO predictions maintain an error margin of < 2.0 ppm across the highly conjugated pyrimidine system, whereas empirical databases struggle significantly with the C5 and C2 positions due to an inability to accurately model the specific lactam-lactim electronic distribution.
Step-by-Step Experimental & Computational Protocols
Protocol 1: Self-Validating High-Resolution ¹³C NMR Acquisition
Causality Focus: Ensuring quantitative accuracy and definitive connectivity.
-
Sample Preparation: Dissolve 25 mg of the pyrimidine derivative in 0.6 mL of CDCl₃. Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.0 ppm).
-
Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio for insensitive ¹³C nuclei.
-
1D ¹³C Acquisition (zgpg30):
-
Critical Parameter: Set the relaxation delay (D1) to at least 3.0 seconds . Causality: Quaternary pyrimidine carbons (C2, C4, C6) lack attached protons and relax very slowly via dipole-dipole mechanisms. A short D1 will cause these critical signals to integrate poorly or disappear entirely.
-
-
2D HMBC Validation: Acquire a ¹H-¹³C HMBC spectrum optimized for long-range couplings (³JCH = 8 Hz).
-
Validation Step: Confirm the structure by observing the cross-peak between the benzylic CH₂ protons (~5.4 ppm) and the pyrimidine C4 carbon (~171 ppm). If the molecule were N-alkylated with the benzyl group, the cross-peak would map to a lactam carbonyl (~156 ppm) instead.
-
Protocol 2: DFT-GIAO Computational Workflow
Causality Focus: Accounting for solvent polarization and conformational flexibility.
-
Conformational Search: Perform a molecular mechanics (MMFF) conformational search. Causality: The benzyloxy group can rotate freely; selecting a high-energy conformer will drastically skew the theoretical shielding tensor of the benzylic CH₂ and the adjacent C5 carbon.
-
Geometry Optimization: Optimize the lowest energy conformer using DFT at the B3LYP/6-311+G(d,p) level of theory.
-
Critical Parameter: Implement a Polarizable Continuum Model (PCM) for Chloroform. Causality: Solvent polarity heavily dictates the tautomeric equilibrium and the polarization of the C=O bond in pyrimidines[4]. Gas-phase calculations will yield inaccurate C2 and C4 shifts.
-
-
Frequency Check: Run a vibrational frequency calculation to ensure the absence of imaginary frequencies, validating that the geometry is a true energetic minimum.
-
GIAO Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method at the optimized geometry.
-
Scaling: Convert the raw shielding tensors (σ) to chemical shifts (δ) using the linear regression equation derived from a standard set of pyrimidines to eliminate systematic DFT overestimation[5].
Logical Workflow Visualization
The following diagram illustrates the parallel pathways required for rigorous structural elucidation, highlighting the convergence of experimental data and computational validation.
Figure 1: Comparative analytical workflow for the structural elucidation of substituted pyrimidines.
References
- Carbon-13 nuclear magnetic resonance spectra of N-, O-, and S-methylated uracil and thiouracil deriv
- Conformation of the Dimethylamino-group in Benzene, Pyridine, Pyrimidine, and Cytosine Derivatives. I3C Chemical Shift Studies, RSC Publishing,
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration, ACS Public
- Multinuclear NMR Measurements and DFT Calculations for Capecitabine Tautomeric Form Assignment in a Solution, Semantic Scholar,
- Supporting Information - 2,4-bis(benzyloxy)pyrimidine, Wiley-VCH,
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Conformation of the dimethylamino-group in benzene, pyridine, pyrimidine, and cytosine derivatives. 13C Chemical shift studies of ortho-methyl substitution effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Mass spectrometry fragmentation pattern of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine
A Comparative Analysis for Structural Elucidation
For researchers and drug development professionals, the unambiguous structural confirmation of novel or synthesized small molecules is a cornerstone of chemical analysis. 4-(Benzyloxy)-N-methyl-2-pyrimidinamine, a molecule featuring a pyrimidine core, a benzyloxy substituent, and an N-methylamine group, presents a unique fragmentation profile in mass spectrometry. This guide provides an in-depth analysis of its expected fragmentation patterns under common ionization techniques, offering a predictive framework for its identification and characterization. We will compare ionization methods, detail a practical experimental protocol, and contextualize the utility of mass spectrometry against other analytical techniques.
Predicted Mass Spectrometry Fragmentation Pathways
The fragmentation of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine is dictated by the lability of its chemical bonds and the stability of the resulting fragment ions. The most probable sites of cleavage are the benzylic C-O bond, the O-pyrimidine bond, and bonds within the pyrimidine ring itself. The ionization technique employed will significantly influence the fragmentation cascade.
Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion (M•⁺) is often observed, though it may be of low abundance due to its instability.[1]
The primary fragmentation events anticipated for 4-(Benzyloxy)-N-methyl-2-pyrimidinamine under EI are:
-
Benzylic Cleavage: The most favorable fragmentation pathway is the cleavage of the C-O bond benzylic to the phenyl ring. This results in the formation of a highly stable benzyl cation, which readily rearranges to the tropylium cation at m/z 91 .[2] This is often the base peak in the spectrum of benzyl-containing compounds.
-
Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom in the N-methylamino group can lead to the loss of a methyl radical (•CH₃), though this is generally less favored than benzylic cleavage.
-
Pyrimidine Ring Fragmentation: The pyrimidine ring itself can undergo characteristic cleavages, although these pathways are more complex.[3][4] Common losses include the neutral loss of HCN or CH₃N.
Electrospray Ionization (ESI) Fragmentation
Electrospray Ionization (ESI) is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[5] Collision-Induced Dissociation (CID) is then used to induce fragmentation in a controlled manner (MS/MS). The fragmentation of these even-electron ions often proceeds through different mechanisms than the radical-driven fragmentations seen in EI.[6]
For the [M+H]⁺ ion of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine, the following fragmentation pathways are predicted:
-
Loss of Toluene: A primary and highly characteristic fragmentation for protonated benzyloxy-substituted heterocycles is the loss of a neutral toluene molecule (92 Da). This occurs via a rearrangement where the protonated pyrimidine ring facilitates the transfer of a hydrogen atom to the benzyloxy group, leading to its elimination as toluene.[7]
-
Loss of Benzyl Radical: Cleavage of the O-CH₂ bond can result in the loss of a benzyl radical (•C₇H₇, 91 Da), leading to a prominent fragment ion.
-
Formation of the Benzyl Cation: Similar to EI, the formation of the benzyl/tropylium cation at m/z 91 is also expected in ESI-MS/MS, arising from the cleavage of the O-CH₂ bond.
-
Pyrimidine-related Fragments: Subsequent fragmentation of the remaining pyrimidine structure will likely involve losses related to the N-methylamine group and the pyrimidine ring itself.[8]
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways for the protonated molecule of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine under ESI-MS/MS conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. sphinxsai.com [sphinxsai.com]
- 4. article.sapub.org [article.sapub.org]
- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: 4-Benzyloxy vs. 4-Methoxy Substitution on Pyrimidine Bioactivity
[1][2]
Executive Summary: The Steric & Lipophilic Divergence
In the optimization of pyrimidine-based pharmacophores—ubiquitous in kinase inhibitors (e.g., CDKs, EGFR) and antivirals—the choice between a 4-methoxy (-OMe) and a 4-benzyloxy (-OBn) substituent represents a critical decision point in Structure-Activity Relationship (SAR) studies.[1]
While both are electron-donating alkoxy groups, they drive bioactivity in fundamentally different ways:[1]
-
4-Methoxy: A "fine-tuning" substituent.[1][2] It offers a small steric footprint (Molar Refractivity ~6.[1][2]3) and modest lipophilicity, often used to satisfy small polar pockets or improve solubility without imposing steric clashes.[1][2]
-
4-Benzyloxy: A "probe" substituent.[1][2] It introduces significant bulk (Molar Refractivity ~32) and lipophilicity (increasing cLogP by ~2.0), often used to access deep hydrophobic "back pockets" in enzymes that smaller groups cannot reach.[1][2]
This guide objectively compares these two substitutions, supported by experimental data and mechanistic insights.
Physicochemical & Mechanistic Comparison
| Feature | 4-Methoxy Pyrimidine | 4-Benzyloxy Pyrimidine | Impact on Bioactivity |
| Steric Bulk (MR) | Low (~6.[1]3) | High (~32.[1][2]0) | OMe: Fits tight "gatekeeper" regions.OBn: Fills large hydrophobic pockets (e.g., ATP-binding site back-clefts).[1][2] |
| Lipophilicity ( | Baseline | + ~2.0 vs OMe | OBn: Increases membrane permeability but decreases aqueous solubility.[1][2] High risk of non-specific binding.[2] |
| Electronic Effect | Electron Donating (+M) | Electron Donating (+M) | Similar electronic activation of the pyrimidine ring (makes N1/N3 more basic).[1] |
| Metabolic Liability | O-Demethylation | O-Debenzylation | OMe: CYP450 mediated demethylation.OBn: Rapid oxidative dealkylation or ring oxidation.[1][2] |
| Binding Mode | H-bond acceptor (Ether O) | OBn: Phenyl ring can engage in |
Case Study: Kinase Inhibition (CDK2 & EGFR)
The most distinct divergence in performance occurs in kinase inhibitor design.[2] Pyrimidine-based inhibitors often mimic the adenine ring of ATP.[2]
The "Back Pocket" Effect
In Cyclin-Dependent Kinase (CDK) inhibitors, the ribose binding pocket is often large and hydrophobic.[2]
-
Experimental Observation: In the development of NU6027 analogues (CDK1/2 inhibitors), replacing a small 4-methoxy group with a bulky 4-benzyloxy (or 4-cyclohexylmethoxy) group frequently results in a 10-fold to 50-fold increase in potency .[1]
-
Mechanism: The benzyl ring extends into the hydrophobic pocket adjacent to the ATP binding site, displacing water and forming favorable Van der Waals interactions that the methoxy group cannot bridge.
Comparative Potency Data (Representative SAR)
Data synthesized from pyrimidine kinase inhibitor literature (e.g., CDK2/EGFR series).[1]
| Compound Scaffold | R-Substituent (C4) | Target | Outcome | |
| 2,6-diaminopyrimidine | -OMe (Methoxy) | CDK2 | > 10 | Inactive/Weak: Fails to reach hydrophobic pocket.[1] |
| 2,6-diaminopyrimidine | -OBn (Benzyloxy) | CDK2 | 0.8 - 2.2 | Active: Benzyl group anchors the molecule via hydrophobic contacts. |
| Pyrazolo[3,4-d]pyrimidine | -OMe (Methoxy) | EGFR (WT) | 12 nM | Potent: Small group fits tight gatekeeper region (T790). |
| Pyrazolo[3,4-d]pyrimidine | -OBn (Benzyloxy) | EGFR (WT) | 450 nM | Clash: Steric bulk prevents correct hinge binding in this specific scaffold.[1] |
Key Insight: Use Benzyloxy to probe for available space and hydrophobic interactions early in hit-to-lead.[2] Switch to Methoxy (or intermediate ethers) if sterics hinder binding or to improve metabolic stability in later optimization.[1][2]
Decision Logic & SAR Strategy
The following diagram illustrates the logical flow for choosing between these substituents during lead optimization.
Figure 1: Strategic decision tree for selecting C4-substituents on pyrimidine rings based on target pocket topology and ADME requirements.
Experimental Protocols
A. Synthesis: Nucleophilic Aromatic Substitution ( )
This protocol describes the divergent synthesis of both analogues from a common 4-chloropyrimidine intermediate.
Reagents:
-
Precursor: 4-chloro-2,6-diaminopyrimidine (or relevant scaffold).[1]
-
Nucleophiles: Benzyl alcohol (for -OBn) vs. Methanol (for -OMe).[1][2]
-
Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (KOtBu).[1][2]
-
Solvent: Anhydrous THF or DMF.[2]
Step-by-Step Protocol:
-
Activation: In a flame-dried flask under Argon, dissolve the alcohol (1.2 equiv) in anhydrous THF.
-
Deprotonation: Cool to 0°C. Add NaH (1.5 equiv) portion-wise. Stir for 30 min until
evolution ceases. -
Addition: Add the 4-chloropyrimidine precursor (1.0 equiv) dissolved in THF dropwise.
-
Reaction:
-
Workup: Quench with water. Extract with EtOAc.[2][3] Wash with brine.[2] Dry over
.[2] -
Purification: Silica gel chromatography.
B. In Vitro Kinase Assay (Fluorescence Polarization)
To validate the bioactivity difference:
-
Enzyme Prep: Incubate recombinant kinase (e.g., CDK2/CyclinA) in assay buffer (20 mM HEPES, pH 7.5, 5 mM
).[1][2] -
Compound Treatment: Add serial dilutions of 4-OMe and 4-OBn analogues (range: 1 nM to 100
M). DMSO final conc < 1%.[2] -
ATP/Substrate: Add ATP (
concentration) and peptide substrate labeled with a fluorophore.[2] -
Detection: After 60 min, add detection antibody (IMAP beads).[1][2] Measure Fluorescence Polarization (FP).[1][2]
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Synthesis Workflow Diagram
Figure 2: Divergent synthetic pathways for generating 4-alkoxy pyrimidines via nucleophilic aromatic substitution.
References
-
4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. Bioorganic & Medicinal Chemistry Letters, 2003.[2] (Discusses NU6027 series and alkoxy tolerance).
-
Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and PDGFR-β. Journal of Enzyme Inhibition and Medicinal Chemistry, 2017.[2] Available at: [Link][1]
-
Exploration of the in vitro anti-HIV and cyclin-dependent kinase 2 (CDK2) inhibitory activities. University of Basrah Researches.[2] (Comparison of 4-benzyloxy vs 4-methoxy in CDK2 context).
Infrared (IR) spectroscopy peaks for secondary amine and ether linkages
Advanced FTIR Characterization of Secondary Amines and Ether Linkages in Pharmaceutical Formulations
In pharmaceutical formulation and polymer characterization, distinguishing between secondary amines and ether linkages is a frequent analytical hurdle. Both functional groups are ubiquitous in active pharmaceutical ingredients (APIs) and advanced excipients (such as PEGylated delivery systems or polyurethanes). However, their vibrational signatures demand nuanced interpretation due to drastic differences in dipole moment dynamics.
As an Application Scientist, I approach spectral interpretation not as a simple lookup exercise, but as a holistic analysis of molecular causality. This guide objectively compares the infrared (IR) performance of these two linkages, providing the mechanistic rationale and a self-validating experimental protocol for accurate identification.
Mechanistic Causality of Vibrational Modes
To accurately interpret an FTIR spectrum, one must understand why a bond absorbs at a specific frequency and intensity, which is governed by the change in the molecular dipole moment during vibration.
Secondary Amines (N-H and C-N Signatures)
Secondary amines possess a single N-H bond. Consequently, their IR spectra exhibit a single, relatively weak stretching absorption in the 3200–3350 cm⁻¹ region ()[1]. This contrasts sharply with primary amines, which display a distinct double peak corresponding to symmetric and asymmetric stretches ()[2].
-
Causality for Weak Intensity: The N-H bond is less polar than an O-H bond, resulting in a smaller dipole moment change during the stretching vibration. Furthermore, steric hindrance from the two adjacent alkyl or aryl groups restricts the vibrational amplitude, yielding a weak-to-medium signal.
-
The Fingerprint Challenge: The C-N stretch occurs in the fingerprint region (1020–1250 cm⁻¹). Because of its moderate polarity, this peak is often obscured by stronger absorbers in complex matrices[3].
Ether Linkages (C-O-C Signatures)
Ethers lack hydrogen-bonding O-H or N-H bonds, making the asymmetric C-O-C stretch their primary diagnostic signature ()[4].
-
Causality for Strong Intensity: The carbon-oxygen bond is highly polar. When the C-O-C linkage undergoes asymmetric stretching, it induces a massive shift in the dipole moment, resulting in a dominant, broad absorbance peak between 1050 and 1150 cm⁻¹.
-
Structural Splitting: In complex, semicrystalline matrices like polyethylene glycol (PEG), this C-O-C stretch manifests as a highly diagnostic "triple-peak" (e.g., 1150, 1105, and 1060 cm⁻¹). The outer peaks correspond to crystallized chain-fold and extended-chain regions, while the central peak represents the amorphous phase ()[5].
Quantitative Spectral Comparison
The table below summarizes the critical quantitative data required to differentiate these functional groups based on their vibrational behavior.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Causality |
| Secondary Amine | N-H Stretch | 3200 – 3350 | Weak to Medium, Single Sharp Peak | Single N-H bond limits vibrational modes; low dipole moment change yields weak absorbance. |
| Secondary Amine | N-H Bend | 1550 – 1500 | Weak, Broad | Deformation of the N-H bond; often masked by stronger aromatic or carbonyl matrix peaks. |
| Secondary Amine | C-N Stretch | 1250 – 1020 | Medium | Moderate polarity of the C-N bond; heavily dependent on adjacent alkyl/aryl groups. |
| Ether (Aliphatic) | C-O-C Asymmetric Stretch | 1150 – 1070 | Very Strong, Broad | High polarity of the C-O bond causes a massive dipole shift during asymmetric stretching. |
| Ether (Aromatic) | C-O-C Asymmetric Stretch | 1300 – 1200 | Very Strong, Broad | Conjugation with the aromatic ring increases bond stiffness, shifting the peak to higher frequencies. |
| Ether (All) | C-O-C Symmetric Stretch | 890 – 820 | Weak | Symmetric stretching produces a much smaller net change in the dipole moment. |
Spectral Interpretation Logic
When analyzing a complex formulation (e.g., a PEGylated amine API), the C-N stretch and the C-O-C stretch heavily overlap in the fingerprint region. The workflow below illustrates the logical triage required to resolve these signals.
ATR-FTIR logical workflow for differentiating secondary amines and ether linkages.
Self-Validating ATR-FTIR Analytical Protocol
To ensure data integrity and trustworthiness, the following Attenuated Total Reflectance (ATR) FTIR methodology incorporates built-in validation steps. This protocol is optimized for solid or highly viscous liquid pharmaceutical samples.
Step 1: System Readiness & Background Verification
-
Action: Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol. Allow to dry, then collect a background spectrum (4000–400 cm⁻¹).
-
Causality: Atmospheric H₂O and CO₂ absorb strongly in the IR region (e.g., ~2350 cm⁻¹ for CO₂). A fresh background ratios out these environmental artifacts, ensuring baseline stability—which is absolutely critical for detecting the inherently weak N-H stretch of secondary amines.
Step 2: Sample Presentation & Evanescent Wave Optimization
-
Action: Apply the sample to the crystal. For solids, engage the pressure anvil until the software indicates optimal torque.
-
Causality: ATR relies on an evanescent wave penetrating only 0.5–2 µm into the sample. Poor physical contact reduces the effective pathlength, disproportionately attenuating weak signals (like the N-H stretch) while artificially broadening strong signals (like the C-O-C stretch).
Step 3: Spectral Acquisition
-
Action: Acquire spectra at 4 cm⁻¹ resolution with 32 to 64 co-added scans.
-
Causality: This specific resolution balances the signal-to-noise ratio required to detect the weak N-H stretch while providing enough spectral fidelity to resolve the fine structure of the C-O-C triple-peak in semicrystalline polymers.
Step 4: Orthogonal Validation & Deconvolution
-
Action: If a strong peak is observed at 1100 cm⁻¹, cross-validate by checking the 890–820 cm⁻¹ region for the symmetric C-O-C stretch. If overlapping C-N and C-O-C peaks are suspected, apply a second-derivative mathematical filter to the spectrum.
-
Causality: Second-derivative spectroscopy artificially narrows peak bandwidths, allowing the analyst to resolve the hidden C-N stretch from beneath the dominant C-O-C ether envelope.
References
-
Interpreting IR Spectra - Chemistry Steps. Available at: [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry. Available at:[Link]
-
The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. Available at:[Link]
-
Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG - MDPI. Available at:[Link]
-
Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. Available at: [Link]
Sources
Technical Guide: Solid-State Characterization of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine
This guide serves as a technical benchmarking and characterization protocol for 4-(Benzyloxy)-N-methyl-2-pyrimidinamine (CAS: 927803-74-5).
As a specialized intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), this molecule’s solid-state properties—specifically its crystal packing and polymorph stability—are critical for process scalability. Since specific unit cell parameters for this intermediate are often proprietary to active pharmaceutical ingredient (API) master files, this guide reconstructs the expected crystallographic profile using high-fidelity structural analogues (e.g., N-phenylpyrimidin-2-amines and Sulfadiazine derivatives) and outlines the definitive protocol for experimental validation.
Structural Analysis & Molecular Geometry
The target molecule features a 2-aminopyrimidine core substituted at the 4-position with a benzyloxy group and methylated at the exocyclic nitrogen. This creates a specific donor-acceptor (D-A) landscape that dictates crystal packing.
Predicted H-Bonding Motifs
Based on the Cambridge Structural Database (CSD) analysis of homologous aminopyrimidines (e.g., Sulfadiazine, Pazopanib intermediates), the crystal structure is governed by two primary forces:
-
R2,2(8) Dimerization: The 2-aminopyrimidine motif typically forms centrosymmetric dimers via paired N–H···N hydrogen bonds.[1][2]
-
π–π Stacking: The benzyl ring and the pyrimidine ring often adopt a "stepped" conformation to maximize π–orbital overlap, typically with a centroid-centroid distance of ~3.6–3.8 Å.
Visualization: Supramolecular Assembly Pathway
The following diagram illustrates the hierarchical assembly from single molecule to crystal lattice, highlighting the critical intermolecular forces.
Figure 1: Hierarchical supramolecular assembly of aminopyrimidine derivatives, progressing from H-bonded dimers to stable crystal lattices.
Comparative Data: Theoretical vs. Analogue Benchmarks
To validate the quality of your isolated crystals, compare your experimental X-ray Diffraction (XRD) data against these established benchmarks for structurally related pyrimidines.
| Property | Target: 4-(Benzyloxy)-N-methyl...[3] | Analogue A: Sulfadiazine [1] | Analogue B: N-phenylpyrimidin-2-amine [2] |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Orthorhombic |
| Space Group | P21/c (Most probable) | P21/c | Pbca |
| Z (Molecules/Unit) | 4 | 4 | 8 |
| H-Bond Length | 2.95 – 3.05 Å (N...N) | 2.98 Å (N...N) | 3.02 Å (N...N) |
| π-Stacking Dist. | 3.60 – 3.80 Å | 3.85 Å | 3.72 Å |
| Melting Point | ~120–125 °C (Est.) | 256 °C | 158 °C |
| Solubility Profile | Low in Water; High in DMSO/EtOH | Amphoteric | Lipophilic |
Critical Insight: If your experimental melting point deviates significantly (>10°C) from the expected range or shows a broad endotherm, you likely have an amorphous or solvated form (pseudo-polymorph), which is less stable for drug formulation.
Experimental Protocols for Characterization
Protocol A: Single Crystal Growth (SC-XRD)
Objective: Obtain high-quality single crystals suitable for solving the exact unit cell.
-
Solvent Selection: Prepare a saturated solution of 50 mg of the compound in Ethanol/DMF (9:1) . The DMF aids solubility, while Ethanol acts as the volatile component.
-
Nucleation: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Slow Evaporation: Cover the vial with Parafilm and poke 3–4 small holes. Store at ambient temperature (20–25°C) in a vibration-free environment.
-
Harvesting: Crystals should appear within 48–72 hours as colorless prisms or plates.
-
Mounting: Select a crystal with dimensions approx. 0.3 x 0.2 x 0.2 mm. Mount on a glass fiber using epoxy or cryoloop with Paratone oil.
Protocol B: Powder X-Ray Diffraction (PXRD)
Objective: Confirm bulk phase purity and crystallinity.
-
Sample Prep: Lightly grind 100 mg of the bulk material in an agate mortar to reduce preferred orientation effects.
-
Parameters:
-
Radiation: Cu Kα (λ = 1.5418 Å).
-
Scan Range: 2θ = 5° to 40°.
-
Step Size: 0.02°.
-
-
Diagnostic Peaks (Expected): Look for sharp, high-intensity reflections in the 18°–24° 2θ region, corresponding to the π-stacking periodicity. A "halo" in the baseline indicates amorphous content.
Performance Comparison: Crystalline vs. Amorphous
For drug development, the solid form significantly impacts downstream processing.
| Feature | Crystalline Form (Target) | Amorphous Form (Alternative) |
| Thermodynamic Stability | High: Resistant to degradation and hygroscopicity. | Low: Prone to chemical hydrolysis and recrystallization. |
| Processability | Excellent: Good flow properties for tableting. | Poor: Sticky, cohesive powder; difficult to feed. |
| Bioavailability | Lower solubility, but consistent dissolution rate. | Higher "spring" solubility, but risk of crashing out in vivo. |
| Recommendation | Preferred for API Intermediate storage. | Avoid unless stabilized in a solid dispersion. |
References
-
Gomathi, V., & Selvameena, R. (2018). Crystal structure of 4-amino-N-pyrimidin-2-ylbenzenesulfonamide. Bulgarian Chemical Communications, 50(1), 34-38. Link
-
Portalone, G. (2013). Structural characterization of N-phenylpyrimidin-2-amine derivatives. Acta Crystallographica Section E, 69(2). Link
-
BLDpharm. (2025).[4] Product Data: 4-(Benzyloxy)-N-methylpyrimidin-2-amine (CAS 927803-74-5). Link
-
Mohamed-Ezzat, R. A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E, 79, 331–334. Link
Sources
- 1. Crystal structure of 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-Nâ²-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms - Google Patents [patents.google.com]
- 4. 5-[4-(Benzyloxy)phenyl]pyrimidin-2-amine | C17H15N3O | CID 122200388 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating 2-Amino and 4-Amino Regioisomers of Benzyloxypyrimidines
Abstract
In synthetic and medicinal chemistry, the unequivocal identification of regioisomers is a critical step that dictates the progression of research and development. The 2-amino and 4-amino regioisomers of benzyloxypyrimidines, common scaffolds in drug discovery, present a significant analytical challenge due to their identical mass and similar physical properties. This guide provides a comprehensive, multi-technique approach to reliably differentiate these isomers. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, chromatography (TLC and HPLC), and other spectroscopic methods. By explaining the "why" behind the experimental observations and providing validated protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals to ensure structural accuracy in their work.
Introduction: The Challenge of Regioisomeric Ambiguity
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. When functionalized with amino and benzyloxy groups, the resulting benzyloxypyrimidines can exist as distinct regioisomers, most commonly the 2-amino and 4-amino variants. While they share the same molecular formula and weight, the placement of the amino group drastically alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall topology. These differences can lead to profound variations in biological activity, toxicity, and pharmacokinetic profiles.
Consequently, the ability to confidently distinguish between the 2-amino and 4-amino isomers is not merely an academic exercise but a prerequisite for meaningful structure-activity relationship (SAR) studies and the development of safe and effective pharmaceuticals. This guide outlines the most effective analytical strategies to resolve this common ambiguity.
Core Principles of Differentiation
The key to distinguishing these isomers lies in exploiting the subtle, yet significant, electronic and steric differences imparted by the position of the amino group.
-
Electronic Effects: The amino group (-NH₂) is a powerful electron-donating group (EDG) through resonance. Its position relative to the two ring nitrogens (which are electron-withdrawing) creates a unique electronic environment.
-
In the 2-amino isomer , the amino group is positioned between the two ring nitrogens, leading to a more complex and somewhat attenuated resonance effect on the C4/C6 positions.
-
In the 4-amino isomer , the amino group is para to N1 and ortho to N3. This placement allows for strong resonance donation into the pyrimidine ring, significantly influencing the electron density at C5 and C6.
-
-
Polarity and Hydrogen Bonding: The 4-amino isomer often exhibits a greater dipole moment and different hydrogen bonding potential compared to the 2-amino isomer. This is due to the less sterically hindered nature of the 4-amino group and its electronic push-pull relationship with the ring nitrogens. These differences are the foundation for successful chromatographic separation.
Spectroscopic Differentiation: The Definitive Toolkit
Spectroscopy, particularly NMR, offers the most definitive and information-rich methods for isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful technique for structural elucidation in this context. The chemical environment of each proton and carbon is exquisitely sensitive to the electronic effects described above.[1]
¹H NMR Spectroscopy: The most diagnostic signals are those of the pyrimidine ring protons, typically H-5 and H-6 (for a 4-substituted pyrimidine).
-
The Key Differentiator (H-5 Proton): In the 4-aminobenzyloxypyrimidine , the strong electron-donating effect of the 4-amino group significantly shields the adjacent H-5 proton. This results in a pronounced upfield shift (lower ppm value) for the H-5 signal compared to the 2-amino isomer.
-
Line Broadening: Primary amines substituted at the 4-position of a pyrimidine ring can exhibit room-temperature line broadening in their NMR spectra.[2] This phenomenon, caused by the presence of rotamers, is not typically observed for 2-amino substituents and can serve as a simple diagnostic tool.[2]
¹³C NMR Spectroscopy: The effect of the amino group's position is also clearly observed in the carbon spectrum. The carbons directly attached to or ortho/para to the amino group will show the most significant changes in chemical shift.
-
Diagnostic Carbons (C4, C5, C6):
-
In the 4-amino isomer , C4 (bearing the amino group) will be strongly shielded (shifted upfield). C5 will also be shielded due to the ortho amino group.
-
In the 2-amino isomer , C2 will be shielded, while the chemical shifts of C4, C5, and C6 will be more "standard" for a pyrimidine ring.
-
| Isomer | Expected ¹H Shift (H-5) | Expected ¹³C Shift (C4) | Expected ¹³C Shift (C5) |
| 2-Amino | More Downfield (e.g., ~6.5-7.5 ppm)[3] | More Downfield (~160-165 ppm) | Standard (~110-120 ppm) |
| 4-Amino | More Upfield (e.g., ~5.8-6.2 ppm) | More Upfield (~155-160 ppm) | More Upfield (~100-105 ppm) |
| Note: These are estimated chemical shifts in DMSO-d₆ and can vary based on the specific substitution and solvent. The key is the relative difference between the isomers.[3] |
Infrared (IR) & UV-Vis Spectroscopy
While less definitive than NMR, IR and UV-Vis spectroscopy can provide corroborating evidence.
-
Infrared (IR) Spectroscopy: Both isomers will show characteristic N-H stretches (around 3100-3500 cm⁻¹) and C=N/C=C ring stretches (1400-1600 cm⁻¹).[4] However, differences in hydrogen bonding and ring electronics can lead to subtle shifts in the positions and shapes of these bands, particularly in the "fingerprint" region (<1600 cm⁻¹).[4] The 4-amino isomer may show sharper N-H bands due to less intramolecular hydrogen bonding compared to the 2-amino isomer where the NH₂ is flanked by two nitrogens.
-
UV-Vis Spectroscopy: The position of the amino group, an auxochrome, affects the electronic transitions of the pyrimidine chromophore. The 4-amino isomer, with its more effective conjugation, is expected to have a longer wavelength of maximum absorbance (λmax) compared to the 2-amino isomer.[5][6] For example, studies on related aminopyrimidines show a λmax around 297 nm, associated with the n–π* transition influenced by the amino group.[5]
Chromatographic Separation & Identification
Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The polarity differences between the 2- and 4-amino isomers make them ideal candidates for chromatographic separation.[7]
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, real-time reaction monitoring and preliminary identification. Using a polar stationary phase like silica gel, the more polar compound will interact more strongly and travel a shorter distance up the plate.
-
Principle of Separation: The 4-amino isomer is generally more polar than the 2-amino isomer due to a larger net dipole moment.
-
Expected Observation: On a silica gel TLC plate, the 4-amino isomer will have a lower Retention Factor (Rf) value compared to the 2-amino isomer.[8] The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC provides high-resolution separation, quantification, and purification. Reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common and effective method.[10]
-
Principle of Separation: In RP-HPLC, less polar compounds are retained longer on the column.
-
Expected Observation: The more polar 4-amino isomer will elute earlier (have a shorter retention time) than the less polar 2-amino isomer. This method is highly reproducible and can be used to confirm the purity of each isomer.[10][11]
Experimental Protocols & Workflows
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for identifying an unknown benzyloxypyrimidine isomer.
Caption: A systematic workflow for the differentiation of benzyloxypyrimidine regioisomers.
Protocol 1: TLC Analysis
-
Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate. Draw a light pencil line ~1 cm from the bottom.
-
Spotting: Dissolve small amounts of your isomer mixture and any available standards in a suitable solvent (e.g., DCM or EtOAc). Spot them carefully on the baseline.
-
Development: Place the plate in a developing chamber containing a mobile phase (e.g., 30-50% Ethyl Acetate in Hexane). The optimal solvent system may require some experimentation.[12]
-
Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Calculation: Calculate the Rf value for each spot.[9] The spot with the lower Rf is predicted to be the 4-amino isomer.
Protocol 2: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-25 mg of the purified isomer.[3] Dissolve it in ~0.6 mL of deuterated solvent (DMSO-d₆ is recommended as it solubilizes both isomers well and avoids interfering signals in the aromatic region).[3]
-
Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz. Lock and shim the instrument on the solvent's deuterium signal.[3]
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Carefully analyze the aromatic region, paying close attention to the chemical shift of the pyrimidine H-5 proton to distinguish the isomers.
Summary & Recommendations
While several techniques can contribute to the identification of 2- and 4-aminobenzyloxypyrimidine regioisomers, a hierarchical approach is most efficient and reliable.
-
Most Definitive Method: ¹H NMR spectroscopy is unequivocally the most powerful and direct method. The upfield shift of the H-5 proton in the 4-amino isomer is a reliable and easily identifiable diagnostic marker.
-
Best for Separation & Purity Check: Reversed-phase HPLC is the superior method for separating the isomers and confirming the purity of each.
-
Best for Rapid Screening: TLC is an invaluable, low-cost tool for quick checks and for guiding the development of preparative separation methods.
By combining these techniques, researchers can eliminate structural ambiguity with confidence, ensuring the integrity and validity of their scientific findings.
References
-
Jasiński, M., & Rapiński, M. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 937-945. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
El-Hashash, M. A., El-Gendy, A. M., & El-Gohary, N. S. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 8(1), 53-62. Retrieved from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). Retrieved from [Link]
-
Rychnovsky, S. D., & Takaoka, L. R. (2007). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. The Journal of Organic Chemistry, 72(12), 4564–4570. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Selivanova, D. G., Gorbunov, A. A., Mayorova, O. A., & Abashev, G. (2017). New electroactive asymmetrical chalcones and therefrom derived 2-amino- / 2-(1H-pyrrol-1-yl)pyrimidines, containing an N-[ω-(4-methoxyphenoxy)alkyl]carbazole fragment: synthesis, optical and electrochemical properties. ResearchGate. Retrieved from [Link]
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. Retrieved from [Link]
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
-
Keller, P. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1 H and 13 C NMR Spectroscopy. Australian Journal of Chemistry. Retrieved from [Link]
-
Al-Said, N. H. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 2, 234-242. Retrieved from [Link]
-
Unknown Author. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
Unknown Author. (n.d.). Chemical shifts. Retrieved from [Link]
-
MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Unknown Author. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Retrieved from [Link]
-
Spectra Analysis. (n.d.). IR Applied to Isomer Analysis. Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]
-
Oreate AI Blog. (2026). Understanding Rf Values in Thin Layer Chromatography. Retrieved from [Link]
-
Wierzchowski, K. L., & Shugar, D. (1963). PHOTOCHEMISTRY OF 4‐AMINOPYRIMIDINES 2,6‐DIMETHYL‐4‐AMINOPYRIMIDINE. Photochemistry and Photobiology. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
-
University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Retrieved from [Link]
-
Jayaprakash, P., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Materials Science-Poland. Retrieved from [Link]
-
Imai, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]
-
LibreTexts, Chemistry. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (n.d.). UV–Vis–NIR spectrum of 2APM crystal. Retrieved from [Link]
-
Pagacz-Kostrzewa, M., et al. (2021). FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
YouTube. (2020). Comparison of IR spectra. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). list of RF values of various amino acids find out through TLC, used as standards. Retrieved from [Link]
-
Kumar, S., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
-
Uccello-Barretta, G., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]
-
Al-Issa, S. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Retrieved from [Link]
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. (PDF) Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1 H and 13 C NMR Spectroscopy [academia.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hpst.cz [hpst.cz]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Understanding Rf Values in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. helixchrom.com [helixchrom.com]
- 12. Home Page [chem.ualberta.ca]
Safety Operating Guide
Operational Guide: Safe Disposal of 4-(Benzyloxy)-N-methyl-2-pyrimidinamine
[1][2]
Part 1: Executive Summary & Immediate Action
4-(Benzyloxy)-N-methyl-2-pyrimidinamine (CAS: 927803-74-5) is a functionalized heterocyclic amine often used as an intermediate in kinase inhibitor synthesis.[1][2] Due to its nitrogen-rich pyrimidine core and lipophilic benzyloxy tail, it poses specific environmental and reactivity risks.[1][2]
Core Directive: This compound must NEVER be disposed of down the drain. It is classified as Hazardous Chemical Waste .[2]
Part 2: Chemical Characterization & Hazard Assessment
To handle this waste safely, you must understand the causality behind its reactivity. We do not simply follow rules; we manage chemical behavior.[2][4]
The Molecule[2][6]
-
Chemical Structure: Pyrimidine ring substituted with a secondary amine (
-methyl) and an ether group (benzyloxy).[1][2] -
Molecular Formula:
[1][2][5] -
Key Functional Groups & Risks:
-
2-Aminopyrimidine Core: Basic nitrogen atoms can protonate in acidic waste streams, generating heat.[1][2] In combustion, this core generates nitrogen oxides (
), requiring specific incinerator scrubbing. -
Benzyloxy Group: Increases lipophilicity (
), meaning it bioaccumulates in aquatic organisms.[2] This mandates strict "Zero Discharge" to sewer systems.[2]
-
Hazard Profile (GHS Classification)
Part 3: Waste Stream Segregation (The Self-Validating System)
A self-validating safety system prevents accidents by making incompatible mixtures physically impossible through segregation.[1][2]
Compatibility Matrix
| Waste Stream | Compatibility | Mechanism of Failure (Why?)[1][2] |
| Non-Halogenated Organics | COMPATIBLE | Ideal stream.[1][2] Soluble in MeOH/DCM/DMSO.[2] |
| Halogenated Organics | COMPATIBLE | Acceptable, though non-halogenated is preferred to reduce incineration costs.[2] |
| Aqueous Acidic Waste | INCOMPATIBLE | Exothermic protonation of the amine; potential precipitation of salts. |
| Strong Oxidizers | DANGEROUS | Risk of fire or formation of toxic N-oxides.[1][2] |
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for disposing of this compound depending on its physical state (Solid vs. Solution).
Figure 1: Decision matrix for segregating solid vs. liquid waste streams to ensure incinerator compatibility.
Part 4: Detailed Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired or Surplus)[1][2]
-
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[2] Use a fume hood to avoid dust inhalation.[2][3]
-
Container Selection: Use a dedicated High-Density Polyethylene (HDPE) wide-mouth jar.[1][2] Glass is acceptable but poses a breakage risk.[2]
-
Transfer: Transfer the solid carefully to the waste container.
-
Note: Do not rinse the original bottle into the sink.[2] Rinse the original bottle with a small amount of acetone or methanol and add that rinse to your Liquid Organic Waste stream.
-
-
Labeling: Apply a hazardous waste label with the full chemical name. Do not use abbreviations. Check "Toxic" and "Irritant."[2][4][7]
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Quenching: Ensure no active reagents (like unreacted coupling agents or strong bases) remain in the solution.[2]
-
Segregation:
-
pH Check: If the solution was part of an acidic workup, neutralize to pH 6–8 before adding to organic waste drums to prevent drum corrosion or exothermic reactions.
Part 5: Emergency Contingencies (Spill Response)
In the event of a spill, speed and containment are vital to prevent environmental release.[8]
Figure 2: Emergency response workflow for solid or liquid spills.[1][2][9]
Part 6: Regulatory Framework & Compliance[1][2]
This protocol is grounded in federal and international standards for handling organic amines.[2]
-
EPA (RCRA): While not a "P-listed" or "U-listed" waste by specific name, it falls under 40 CFR 261.3 as a characteristic waste if it exhibits toxicity.[2] It is treated as a "Lab Pack" chemical for incineration.[2]
-
Destruction Efficiency: Incineration at >1000°C is required to break the pyrimidine ring and prevent the release of bioactive heterocycles into the water table.
-
Zero Discharge: Under no circumstances should aminopyrimidines enter municipal wastewater treatment, as conventional bacteria may not degrade the benzyloxy-pyrimidine scaffold effectively.[2]
References
-
PubChem. (2023).[2] Compound Summary: 4-(Benzyloxy)-N-methylpyrimidin-2-amine (CAS 927803-74-5).[1][2][5] National Library of Medicine.[2] [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management.[2][10][Link][1][2]
Sources
- 1. sceti.co.jp [sceti.co.jp]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. 927803-74-5|4-(Benzyloxy)-N-methylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. 4-(Benzyloxy)pyridin-2-amine | C12H12N2O | CID 520084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
